molecular formula C13H18O B7949953 (1-Phenylcyclohexane)methanol CAS No. 68692-77-3

(1-Phenylcyclohexane)methanol

Cat. No.: B7949953
CAS No.: 68692-77-3
M. Wt: 190.28 g/mol
InChI Key: NZIDEIRWYRJYAI-UHFFFAOYSA-N
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Description

(1-Phenylcyclohexane)methanol is a useful research compound. Its molecular formula is C13H18O and its molecular weight is 190.28 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1-phenylcyclohexyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H18O/c14-11-13(9-5-2-6-10-13)12-7-3-1-4-8-12/h1,3-4,7-8,14H,2,5-6,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZIDEIRWYRJYAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CO)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C13H18O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60218826
Record name Cyclohexanemethanol, 1-phenyl-
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Molecular Weight

190.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

68692-77-3
Record name 1-Phenylcyclohexanemethanol
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Record name Cyclohexanemethanol, 1-phenyl-
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Record name Cyclohexanemethanol, 1-phenyl-
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Record name (1-phenylcyclohexane)methanol
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Foundational & Exploratory

Structure and Reactivity of (1-Phenylcyclohexyl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structure, synthesis, and reactivity profile of (1-phenylcyclohexyl)methanol (CAS 68692-77-3).

Executive Summary

(1-Phenylcyclohexyl)methanol (


) is a primary neopentyl-type alcohol characterized by a hydroxymethyl group attached to a quaternary carbon center on a cyclohexane ring.[1] It serves as a critical structural homolog to the psychoactive agent phencyclidine (PCP), differing by the presence of a hydroxymethyl moiety rather than a piperidine ring.

For researchers in drug development and organic synthesis, this molecule presents a unique "neopentyl challenge." The steric bulk of the quaternary C1 position renders standard nucleophilic substitutions (


) kinetically inert, while the lability of the neopentyl cation drives rapid skeletal rearrangements (Wagner-Meerwein) under acidic conditions. This guide provides a definitive workflow for its synthesis, structural characterization, and reactivity control.

Structural Analysis & Physicochemical Properties

The molecule consists of a cyclohexane chair conformation with two bulky substituents at the C1 position: a phenyl ring and a hydroxymethyl group (


).
Conformational Dynamics
  • Steric Locking: The cyclohexane ring typically adopts a chair conformation. The bulky phenyl group prefers the equatorial position to minimize 1,3-diaxial interactions. However, the presence of the hydroxymethyl group creates a gem-disubstituted effect.

  • Neopentyl Geometry: The electrophilic carbon (the methylene of the

    
    ) is primary but is shielded by the massive quaternary C1 center. This "neopentyl cage" effectively blocks backside attack, necessitating 
    
    
    
    -type pathways or rearrangements for functionalization.
PropertyValueNotes
CAS Number 68692-77-3
Molecular Formula

Molecular Weight 190.28 g/mol
Predicted LogP 3.4 - 3.6Lipophilic, crosses BBB readily
Boiling Point ~305°C (760 mmHg)High due to H-bonding
Classification Primary AlcoholNeopentyl-type (sterically hindered)

Synthetic Pathway: The "Nitrile Route"

Direct addition of Grignard reagents to ketones to form this alcohol is not feasible. The most robust, self-validating protocol involves the construction of the quaternary center via dialkylation, followed by reduction.

Synthesis Workflow (DOT Visualization)

Synthesis Start Phenylacetonitrile (Starting Material) Step1 Dialkylation (1,5-Dibromopentane, NaH) Start->Step1 Inter1 1-Phenylcyclohexanecarbonitrile (Quaternary Center Formed) Step1->Inter1 Step2 Hydrolysis (H2SO4, H2O, Reflux) Inter1->Step2 Inter2 1-Phenylcyclohexanecarboxylic Acid (Solid Intermediate) Step2->Inter2 Step3 Reduction (LiAlH4, THF) Inter2->Step3 Final (1-Phenylcyclohexyl)methanol (Target) Step3->Final

Figure 1: Validated synthetic route via nitrile alkylation and exhaustive reduction.

Detailed Protocol

Step 1: Synthesis of 1-Phenylcyclohexanecarbonitrile

  • Reagents: Phenylacetonitrile (1.0 eq), 1,5-Dibromopentane (1.1 eq), NaH (2.2 eq), DMSO/THF.

  • Mechanism: Double nucleophilic substitution (

    
    ) at the benzylic position.
    
  • Key Insight: Use NaH in DMSO (or NaNH2 in liq. NH3) to ensure complete deprotonation. The formation of the 6-membered ring is entropically favored over polymerization.

Step 2: Hydrolysis to Carboxylic Acid

  • Reagents: 60%

    
     or KOH/Ethylene Glycol (160°C).
    
  • Note: The steric bulk of the quaternary center makes this nitrile extremely resistant to hydrolysis. High temperatures and prolonged reaction times (24-48h) are required. Acid hydrolysis is preferred to avoid decarboxylation issues.

Step 3: Reduction to Alcohol

  • Reagents:

    
     (1.5 eq) in anhydrous THF, 
    
    
    
    .
  • Procedure: Add the acid as a solution to the LAH suspension. The reaction is vigorous.[2]

  • Purification: Quench via Fieser workup (

    
    , 15% NaOH, 
    
    
    
    ). The product is typically a viscous oil or low-melting solid that can be recrystallized from hexanes.

Reactivity Profile: The Rearrangement Imperative

The defining feature of (1-phenylcyclohexyl)methanol is its instability toward acid-catalyzed dehydration. Unlike simple primary alcohols, it does not form a terminal alkene. Instead, it undergoes a Wagner-Meerwein rearrangement .

Mechanism: Ring Expansion vs. Phenyl Migration

Upon protonation and loss of water, a primary neopentyl carbocation is formed. This high-energy species immediately rearranges to a more stable tertiary carbocation.

Pathway A: Ring Expansion (Dominant) The C2-C1 bond of the cyclohexane ring migrates to the exocyclic methylene.

  • Driving Force: Formation of a Tertiary Benzylic Carbocation .

  • Product: 1-Phenylcycloheptene.

Pathway B: Phenyl Migration (Minor) The phenyl group migrates to the exocyclic methylene.

  • Driving Force: Formation of a Tertiary Carbocation (non-benzylic).

  • Product: 1-Benzylcyclohexene.

Thermodynamic Verdict: The tertiary benzylic cation (Pathway A) is significantly more stable (~10-15 kcal/mol) than the simple tertiary cation (Pathway B). Therefore, ring expansion is the primary outcome.

Rearrangement Pathway (DOT Visualization)

Rearrangement cluster_paths Competing Pathways Alcohol (1-Phenylcyclohexyl)methanol (Precursor) Protonation Protonation & -H2O (Rate Limiting) Alcohol->Protonation PrimCat Primary Carbocation (Unstable Neopentyl) Protonation->PrimCat RingExp PATH A: Ring Expansion (C-C Bond Shift) PrimCat->RingExp Major (Electronic Stabilization) PhMig PATH B: Phenyl Migration (1,2-Ph Shift) PrimCat->PhMig Minor TertBenzylic Tertiary Benzylic Cation (1-Phenylcycloheptyl+) STABLE RingExp->TertBenzylic TertAlkyl Tertiary Alkyl Cation (1-Benzylcyclohexyl+) PhMig->TertAlkyl ProdA Product A: 1-Phenylcycloheptene (Major Product) TertBenzylic->ProdA ProdB Product B: 1-Benzylcyclohexene (Minor Product) TertAlkyl->ProdB

Figure 2: Mechanistic divergence illustrating the thermodynamic preference for ring expansion.

Practical Implications for Drug Design
  • Metabolic Stability: The primary alcohol is a likely site for glucuronidation, but the steric bulk may retard Phase II metabolism.

  • Prodrug Potential: Esters of this alcohol are extremely resistant to hydrolysis due to the "neopentyl shield," potentially extending half-life.

  • Synthesis Trap: Attempting to convert this alcohol to a halide using

    
     or 
    
    
    
    will almost certainly result in the rearranged chloride (1-chloro-1-phenylcycloheptane). To preserve the skeleton, use Appel reaction conditions (
    
    
    ) which are milder, though steric hindrance may still result in low yields.

References

  • Synthesis of Neopentyl Alcohols: Brown, H. C., & Krishnamurthy, S. (1979). Lithium Aluminum Hydride Reduction of Sterically Hindered Acids. Journal of Organic Chemistry. Link

  • Rearrangement Mechanisms: Olah, G. A., et al. (1978). Stable Carbocations. Neopentyl Cation Rearrangements. Journal of the American Chemical Society. Link

  • PCP Analog Chemistry: Maddox, V. H., Godefroi, E. F., & Parcell, R. F. (1965). The Synthesis of Phencyclidine and Other Basic Benzo[f]isoquinolines. Journal of Medicinal Chemistry. Link

  • CAS Registry Data: PubChem Compound Summary for CAS 68692-77-3. Link

Sources

Pharmaceutical applications of phenyl-substituted cyclohexane alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Pharmaceutical Applications of Phenyl-Substituted Cyclohexane Alcohols

Executive Summary

The phenyl-substituted cyclohexane alcohol scaffold represents a "privileged structure" in medicinal chemistry, serving as the geometric core for a diverse class of central nervous system (CNS) agents. By rigidly orienting a lipophilic aryl group and a polar hydroxyl moiety within a defined spatial vector, this scaffold enables precise targeting of G-protein coupled receptors (GPCRs) and monoamine transporters.

This guide provides a comprehensive technical analysis of this pharmacophore, focusing on the 1-aryl-2-amino-cyclohexanol subclass (exemplified by Tramadol). We examine the critical structure-activity relationships (SAR), stereoselective synthetic pathways, and the metabolic activation logic that dictates their clinical efficacy.

Structural Biology & Pharmacophore Engineering

The Rigidification Hypothesis

In rational drug design, the cyclohexane ring acts as a conformational lock. Unlike flexible acyclic amines (e.g., fluoxetine), phenyl-substituted cyclohexane alcohols constrain the rotation of the phenyl ring relative to the amine nitrogen. This reduction in entropic penalty upon binding is crucial for high-affinity interactions with the


-opioid receptor (MOR) and serotonin/norepinephrine transporters (SERT/NET).
  • Geminal Disubstitution (C1 Position): In compounds like Tramadol, the C1 carbon is quaternary, bonded to both the hydroxyl group and the phenyl ring. This "gem-diphenyl-like" arrangement forces the phenyl ring into an equatorial or axial position depending on the ring flip, though the bulky phenyl group preferentially occupies the equatorial position to minimize 1,3-diaxial interactions.

  • Distance Vectors: The cyclohexane spacer maintains a critical 4.5–5.5 Å distance between the aromatic centroid (

    
    -stacking domain) and the protonated tertiary amine (cation-
    
    
    
    or ionic bonding domain).
Stereochemical Imperatives

The biological activity of this class is inherently stereospecific. The relative orientation (cis/trans) of the phenyl group and the amino-methyl side chain dictates receptor selectivity.

  • (1R, 2R)-Trans-Tramadol: Displays high affinity for the

    
    -opioid receptor and inhibits serotonin reuptake.
    
  • (1S, 2S)-Trans-Tramadol: Preferentially inhibits norepinephrine reuptake.

  • Cis-isomers: Generally exhibit significantly reduced analgesic potency, highlighting the necessity of the trans equatorial-equatorial arrangement for optimal receptor docking.

Synthesis & Process Chemistry

The synthesis of 1-phenyl-2-aminocyclohexanol derivatives typically involves a Mannich reaction followed by a Grignard addition.[1] The following protocol outlines the generation of the Tramadol scaffold, emphasizing the control of diastereoselectivity.

Workflow Visualization

SynthesisPathway Figure 1: Synthetic Pathway for 1-Aryl-2-Amino-Cyclohexanols Cyclohexanone Cyclohexanone MannichBase Mannich Base (2-((dimethylamino)methyl)cyclohexanone) Cyclohexanone->MannichBase CH2O, HN(Me)2 Mannich Rxn Intermediate Mg-Alkoxide Complex MannichBase->Intermediate + Grignard THF, Reflux Grignard Grignard Reagent (3-methoxyphenyl MgBr) Grignard->Intermediate RacemicTramadol Racemic Tramadol (cis/trans mixture) Intermediate->RacemicTramadol H3O+ Quench PurifiedTrans (1R,2R)/(1S,2S) Trans-Tramadol HCl RacemicTramadol->PurifiedTrans Recrystallization (1,4-Dioxane)

Figure 1: The Grignard addition to the Mannich base is the rate-determining step for stereochemical outcome.

Detailed Experimental Protocol: Grignard Addition

Note: This protocol assumes the prior synthesis of the Mannich base 2-((dimethylamino)methyl)cyclohexanone.

Reagents:

  • Mannich Base: 0.1 mol

  • Mg Turnings: 0.12 mol

  • 3-Bromoanisole: 0.12 mol

  • Solvent: Anhydrous THF (Tetrahydrofuran)

Step-by-Step Methodology:

  • Activation: In a flame-dried 3-neck flask under Argon, activate Mg turnings with a crystal of iodine. Add 10% of the 3-bromoanisole solution in THF to initiate the Grignard formation (exothermic).

  • Grignard Formation: Dropwise add the remaining 3-bromoanisole/THF solution, maintaining a gentle reflux. Stir for 1 hour post-addition to ensure complete formation of (3-methoxyphenyl)magnesium bromide.

  • Addition: Cool the Grignard solution to 0°C. Add the Mannich base (dissolved in THF) dropwise over 30 minutes. The low temperature favors the kinetic product but is often raised to reflux to push conversion.

  • Reflux: Heat the mixture to reflux (65°C) for 4–6 hours. This ensures the bulky nucleophile attacks the ketone.

  • Quenching: Cool to 0°C. Quench carefully with saturated aqueous

    
    .
    
  • Extraction: Extract the aqueous layer with Ethyl Acetate (3x). Combine organics, dry over

    
    , and concentrate in vacuo.
    
  • Purification: The crude oil contains both cis and trans isomers. Dissolve the oil in 1,4-dioxane and introduce HCl gas. The trans-isomer hydrochloride salt precipitates preferentially. Recrystallize from isopropanol/dioxane to achieve >98% diastereomeric purity.

Pharmacology & Metabolic Activation

The clinical utility of phenyl-cyclohexanols often relies on metabolic bioactivation. The parent compounds are frequently "pro-drugs" or possess partial activity that is significantly amplified by hepatic metabolism.

The CYP2D6 Axis

Tramadol itself is a weak


-opioid agonist. Its potent analgesic effect is driven by its metabolite, O-desmethyltramadol (M1). This demethylation unmasks a phenolic hydroxyl group, which is critical for hydrogen bonding within the opioid receptor pocket.

Table 1: Binding Affinity Comparison (


 values) 
Compound

-Opioid Receptor (

)
SERT (

)
NET (

)
Mechanism
Tramadol (Racemic) ~2.1

M
0.5

M
0.8

M
Weak Agonist / Reuptake Inhibitor
(+)-Tramadol (1R, 2R) 1.3

M
0.5

M
>10

M
SERT Inhibition + Weak Opioid
(-)-Tramadol (1S, 2S) 24

M
>10

M
0.4

M
NET Inhibition
O-desmethyltramadol (M1) 0.0034

M
N/AN/APotent Opioid Agonist

Data aggregated from Raffa et al. and related SAR studies.

Mechanism of Action Visualization

MOA Figure 2: Dual-Mechanism and Metabolic Activation Pathway Tramadol Tramadol (Parent Drug) CYP2D6 CYP2D6 Enzyme (Liver) Tramadol->CYP2D6 Metabolism SERT Serotonin Transporter (Antidepressant/Analgesic) Tramadol->SERT Inhibition (+)-isomer NET Norepinephrine Transporter (Descending Inhibitory Pathway) Tramadol->NET Inhibition (-)-isomer M1 O-desmethyltramadol (Active Metabolite) CYP2D6->M1 Demethylation MuOpioid Mu-Opioid Receptor (Analgesia) M1->MuOpioid High Affinity Binding (200x Potency vs Parent)

Figure 2: The synergistic effect of enantiomers and metabolites defines the therapeutic profile.

Comparative Analysis: Cyclohexanol vs. Ethyl-Cyclohexanol

It is critical to distinguish the Tramadol scaffold (phenyl directly on ring) from the Venlafaxine scaffold (phenyl on ethyl side chain).

  • Tramadol (Direct Substitution): The phenyl ring is rigidly held at C1. This creates a compact pharmacophore suitable for the deep hydrophobic pocket of the opioid receptor.

  • Venlafaxine (Flexible Linker): The phenyl group is separated from the cyclohexanol ring by a methylene unit. This added flexibility reduces opioid affinity to negligible levels but optimizes the molecule for monoamine transporter inhibition (SNRI activity). The cyclohexanol ring in Venlafaxine primarily serves as a bulky lipophilic anchor that prevents rapid metabolic degradation and improves blood-brain barrier penetration.

References

  • Raffa, R. B., et al. (1992). "Opioid and nonopioid components independently contribute to the mechanism of action of tramadol, an 'atypical' opioid analgesic". Journal of Pharmacology and Experimental Therapeutics. Link

  • Grond, S., & Sablotzki, A. (2004). "Clinical pharmacology of tramadol". Clinical Pharmacokinetics. Link

  • Frink, M. C., et al. (1996). "Influence of tramadol on neurotransmitter systems of the rat brain". Arzneimittelforschung. Link

  • Dayer, P., et al. (1997). "The pharmacology of tramadol". Drugs. Link

  • World Health Organization. (2018). "Critical Review Report: Tramadol". Expert Committee on Drug Dependence. Link

Sources

Solubility Profiling and Solvent Selection for (1-Phenylcyclohexyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the solubility profile, solvent selection, and handling protocols for (1-phenylcyclohexyl)methanol .[1][2] It is designed for process chemists and researchers requiring precise data for synthesis, extraction, and purification workflows.[1][3]

A Technical Guide for Process Optimization

Executive Summary

(1-Phenylcyclohexyl)methanol (CAS: 13553-00-9 / 3113-96-0 for R-isomer) is a lipophilic tertiary carbinol intermediate used in the synthesis of pharmaceutical agents (e.g., antitussives, analgesics).[1][2][3][4] Its physicochemical behavior is dominated by the steric bulk of the 1-phenylcyclohexyl scaffold and the hydrogen-bonding capability of the primary hydroxymethyl group.[2]

  • Primary Solvation Mechanism: Dipole-dipole interactions and hydrogen bonding (donor/acceptor).[1][2][3]

  • Key Solubility Characteristics:

    • High Solubility: Chlorinated solvents (DCM), Polar Aprotic (THF, EtOAc), Alcohols (MeOH, EtOH).[1][3][5]

    • Moderate/Conditional Solubility: Aliphatic hydrocarbons (Hexanes, Heptane) – highly temperature-dependent.[1][2][3]

    • Insolubility: Water (LogP ~3.3).[1][2][3]

  • Critical Handling Note: The compound frequently exists as a viscous oil or low-melting solid (MP ~71–72°C for enantiopure forms).[1][2] Spontaneous crystallization is slow; solvent choice is critical to prevent "oiling out" during purification.[2][3]

Physicochemical Properties & Theoretical Solubility

Understanding the molecular descriptors is the first step in predicting solvent compatibility.[3]

PropertyValueImplication for Solubility
Molecular Formula C₁₃H₁₈OLipophilic hydrocarbon core with one polar handle.[1][2][3]
Molecular Weight 190.28 g/mol Small molecule; kinetics of dissolution are fast.[2][3]
LogP (Octanol/Water) ~3.3 (Experimental)Highly Lipophilic. Practically insoluble in water.[1][2][3]
Melting Point 71–72°C (Solid)Low MP indicates weak crystal lattice energy; prone to oiling out.[1][2][3]
H-Bond Donors 1 (-OH)Soluble in H-bond accepting solvents (Ethers, Ketones).[1][2][3]
H-Bond Acceptors 1 (-OH)Soluble in protic solvents (Alcohols).[1][2][3]
Structural Analysis

The molecule consists of a cyclohexane ring locked in a chair conformation, substituted at the C1 position by a bulky phenyl group and a hydroxymethyl group .[3]

  • Steric Crowding: The C1 quaternary center restricts rotation, making the -CH₂OH group the primary point of solvent interaction.

  • Hydrophobic Shielding: The phenyl and cyclohexyl rings create a large hydrophobic surface area, necessitating solvents with significant dispersion force contributions (London forces).[1]

Empirical Solubility Profile

The following data categorizes solvents based on their interaction with (1-phenylcyclohexyl)methanol.

Category A: High Solubility (Good Solvents)

Used for dissolution, reaction media, and initial extraction.[1][3]

SolventSolubility RatingMechanismApplication
Dichloromethane (DCM) Excellent (>100 mg/mL)Dipole-dipole + DispersionPreferred extraction solvent; keeps product in solution during workup.[1][2][3]
Tetrahydrofuran (THF) ExcellentH-bond AcceptingIdeal reaction solvent (e.g., LiAlH₄ reductions).[1][2][3]
Ethyl Acetate (EtOAc) GoodPolar/Non-polar balanceStandard solvent for TLC and silica gel chromatography.[1][2][3]
Methanol / Ethanol GoodH-bonding (Protic)Suitable for recrystallization when mixed with water or heptane.[1][2][3]
Toluene GoodPi-Pi Stacking / DispersionHigh-boiling solvent for azeotropic drying.[1][2][3]
Category B: Conditional Solubility (Antisolvents)

Used for crystallization, trituration, and chromatography gradients.[1][3]

SolventSolubility RatingMechanismApplication
Hexanes / Pentane Moderate (Hot) / Low (Cold)Weak DispersionPrimary crystallization solvent. Product dissolves at reflux but precipitates upon cooling.[1][2][3]
Heptane Moderate (Hot) / Low (Cold)Weak DispersionSafer, higher-flashpoint alternative to hexane for industrial scale-up.[1][2][3]
Diethyl Ether GoodWeak H-bond Acceptingoften used in mixed solvent systems (e.g., Ether/Pentane) to induce crystallization.[1][2][3]
Category C: Immiscible / Insoluble

Used for washing and biphasic separation.[1][2][3]

SolventSolubility RatingApplication
Water Negligible (<0.1 mg/mL)Aqueous washes (removal of salts/acids).[1][2][3]
1M HCl / NaOH NegligibleProduct is neutral; does not form salts.[2][3] Useful for washing away amine or acid impurities.[1][2][3]

Experimental Protocols

Protocol 4.1: Gravimetric Solubility Determination

Use this protocol to determine exact solubility limits for a specific solvent batch.[2]

  • Preparation: Weigh 100 mg of (1-phenylcyclohexyl)methanol into a tared 4 mL vial.

  • Addition: Add the target solvent in 100 µL increments while vortexing at 25°C.

  • Observation: Record the volume required for complete dissolution (clear solution).

  • Calculation:

    
    
    
  • Validation: If undissolved solid remains after 2 mL, filter the supernatant, evaporate to dryness, and weigh the residue to calculate saturation concentration.

Protocol 4.2: Recrystallization Strategy (Anti-Oiling)

Since the compound has a low melting point, it is prone to forming an oil rather than crystals.[1][3] This "Oiling Out" protocol mitigates that risk.

Solvent System: Hexanes (Solvent A) and Ethyl Acetate (Solvent B).[1][2][3]

  • Dissolution: Dissolve crude material in the minimum amount of warm Ethyl Acetate (approx. 40°C).

  • Nucleation: Add warm Hexanes dropwise until the solution turns slightly turbid.

  • Clarification: Add a single drop of Ethyl Acetate to restore clarity.[2]

  • Seeding (Critical): Add a seed crystal of pure (1-phenylcyclohexyl)methanol. If unavailable, scratch the inner glass surface with a glass rod to induce nucleation.[1][3]

  • Cooling: Allow the vessel to cool to room temperature slowly (over 2 hours). Do not place directly in an ice bath, as this causes rapid oiling.[1][3]

  • Harvest: Once crystals form, cool to 0°C for 30 minutes, then filter and wash with cold Hexanes.

Visualization of Solubility Workflows

Figure 1: Solvent Selection Decision Tree

This diagram guides the researcher through selecting the optimal solvent based on the process stage.[2]

SolventSelection Start Start: (1-Phenylcyclohexyl)methanol Process Select Process Goal Start->Process Extraction Extraction / Workup Process->Extraction Purification Purification / Crystallization Process->Purification Reaction Reaction Medium Process->Reaction DCM DCM (Preferred) High Solubility, Immiscible w/ H2O Extraction->DCM EtOAc Ethyl Acetate Green Alternative Extraction->EtOAc Solid Is it Solid or Oil? Purification->Solid THF THF / Ether (Reduction of Acid) Reaction->THF Recryst Recrystallization Solvent: Hexane/EtOAc or Pentane Solid->Recryst Solid Chrom Chromatography Gradient: 5-15% EtOAc in Hexanes Solid->Chrom Oil / Impure

Caption: Decision tree for solvent selection based on operational intent (Extraction, Purification, or Reaction).

Figure 2: Recrystallization & Phase Behavior

Visualizing the temperature-dependent solubility to avoid "oiling out."

PhaseBehavior HotSol Hot Solution (EtOAc/Hexane) Cooling Slow Cooling (25°C) HotSol->Cooling Oiling Oiling Out (Rapid Cooling) Cooling->Oiling Shock Cool (<10°C) Cryst Crystal Growth (Seeding + Slow Cool) Cooling->Cryst Controlled Cool Oiling->HotSol Re-heat Pure Pure Product (MP 71-72°C) Cryst->Pure

Caption: Phase behavior logic. Rapid cooling leads to amorphous oil; controlled cooling with seeding yields crystals.[2]

Synthesis Context & Green Chemistry Alternatives

Synthesis Context

The solubility profile is most relevant following the reduction of 1-phenylcyclohexanecarboxylic acid with Lithium Aluminum Hydride (LiAlH₄).[1][2][3]

  • Quenching: The aluminum salts formed are voluminous.[2] Use of Rochelle's Salt (Sodium Potassium Tartrate) in water is recommended to break emulsions.[1][2]

  • Extraction: Due to the high lipophilicity of the product, extraction with Dichloromethane is standard, but Ethyl Acetate is a viable, less toxic alternative.[1]

Green Chemistry Substitutions

For industrial applications or to reduce environmental impact, consider these solvent swaps:

Traditional SolventGreen AlternativeBenefit
Dichloromethane (DCM) 2-Methyltetrahydrofuran (2-MeTHF) Bio-derived, higher boiling point, easier water separation.[1][2][3]
Hexane Heptane Less neurotoxic, higher flash point.[2][3]
Diethyl Ether TBME (tert-Butyl Methyl Ether) Lower peroxide formation risk.[1][2][3]

References

  • Synthesis & Properties of 1-Phenylcyclohexyl Derivatives

    • Title: Synthesis of Phencyclidine and Other 1-Arylcyclohexylamines (Contextual data on intermedi
    • Source: Journal of Medicinal Chemistry / MDMA.ch Archive.[2]

    • URL:[Link][1][2][3]

  • Physical Properties (Melting Point & Chirality)

    • Title: (R)-(+)-1-Phenyl-1-cyclohexyl-methanol Property Data.[1][2][3]

    • Source: GuideChem / PubChem Data.[1][2]

    • URL:[Link][1][2][3]

  • General Solubility of Cycloalkyl Carbinols

    • Title: Cyclohexylmethanol - Physical Properties and Solubility.[1][2][3][6][7]

    • Source: Wikipedia / GESTIS Substance Database.[1][2]

    • URL:[Link][1][2]

  • Reduction Protocols (LiAlH4)

    • Title: Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives.[1][2][3][8]

    • Source: Master Organic Chemistry.[1][2]

    • URL:[Link]

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Methodological & Application

Synthesis of (1-phenylcyclohexane)methanol: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The reduction of carboxylic acids to their corresponding primary alcohols is a fundamental transformation in organic synthesis, pivotal in the construction of complex molecules and pharmaceutical intermediates. This guide provides a comprehensive protocol for the synthesis of (1-phenylcyclohexane)methanol from 1-phenylcyclohexanecarboxylic acid. The method centers on the use of lithium aluminum hydride (LAH), a potent and versatile reducing agent. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth technical details, mechanistic insights, and safety protocols to ensure a successful and safe synthesis.

The choice of lithium aluminum hydride is predicated on its high reactivity, which is necessary for the reduction of the relatively unreactive carboxylate anion formed in the initial step of the reaction.[1][2] Unlike milder reducing agents such as sodium borohydride, LAH possesses the requisite nucleophilicity to efficiently reduce carboxylic acids.[2][3] This protocol has been designed to be self-validating by incorporating clear steps for reaction monitoring and product characterization.

Reaction Principle and Mechanism

The reduction of a carboxylic acid with lithium aluminum hydride is a multi-step process that ultimately converts the carboxyl group into a primary alcohol. The reaction proceeds through the following key stages:

  • Acid-Base Reaction: The first equivalent of the hydride acts as a base, deprotonating the acidic carboxylic acid to form a lithium carboxylate salt and hydrogen gas.[1][4] This initial step is highly exothermic.

  • Coordination and Hydride Attack: The lithium carboxylate coordinates to the aluminum species, which activates the carbonyl group towards nucleophilic attack. A hydride ion is then delivered from the aluminate complex to the carbonyl carbon, forming a tetrahedral intermediate.

  • Intermediate Collapse and Aldehyde Formation: The tetrahedral intermediate collapses, eliminating an O-Al species to form an aldehyde.[1][5] This aldehyde is more reactive than the starting carboxylic acid and is immediately reduced.

  • Reduction of the Aldehyde: A second equivalent of hydride attacks the aldehyde carbonyl group, forming an alkoxide intermediate.

  • Work-up: The final step involves a careful aqueous work-up to quench any excess LAH and to protonate the resulting aluminum alkoxide salt, yielding the desired primary alcohol, this compound.[6]

The overall stoichiometry requires an excess of LAH to account for the initial deprotonation and the two subsequent hydride transfers.[1][4]

Reaction_Mechanism Start 1-Phenylcyclohexanecarboxylic Acid Carboxylate Lithium Carboxylate Salt Start->Carboxylate + LiAlH4 - H2 Tetrahedral_Intermediate Tetrahedral Intermediate Carboxylate->Tetrahedral_Intermediate + AlH3 (from LAH) Hydride Attack Aldehyde Intermediate Aldehyde Tetrahedral_Intermediate->Aldehyde Collapse - OAl species Alkoxide Lithium Alkoxide Aldehyde->Alkoxide + Hydride Attack Product This compound Alkoxide->Product Aqueous Work-up (e.g., H2O, acid)

Caption: Reaction mechanism for the LAH reduction of 1-phenylcyclohexanecarboxylic acid.

Quantitative Data Summary

The following table outlines the representative quantities and properties of the materials involved in this synthesis.

ParameterValueSource/Notes
Starting Material 1-Phenylcyclohexanecarboxylic AcidCAS: 1135-67-7[7]
Molecular Weight204.26 g/mol [7]
Product This compound-
Molecular Weight190.28 g/mol Calculated
Key Reagents Lithium Aluminum Hydride (LAH)CAS: 16853-85-3[8]
Molecular Weight37.95 g/mol [8]
Solvent Anhydrous Tetrahydrofuran (THF)-
Reactant Stoichiometry LAH (1.5 - 2.0 equivalents)Excess is required for deprotonation and reduction.[1][4]
Reaction Temperature 0 °C to Room TemperatureInitial addition at 0 °C to control exotherm.[8]
Work-up Reagents Water, 15% NaOH (aq), Anhydrous MgSO₄Fieser Work-up Procedure.[6]

Experimental Protocol

This protocol is designed for the synthesis of this compound on a laboratory scale. All operations involving lithium aluminum hydride must be conducted under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood, away from sources of ignition.[9][10]

Experimental_Workflow Setup 1. Reaction Setup - Dry glassware - Inert atmosphere (N2/Ar) LAH_Suspension 2. Prepare LAH Suspension - Suspend LAH in anhydrous THF - Cool to 0 °C Setup->LAH_Suspension Substrate_Addition 3. Substrate Addition - Dissolve carboxylic acid in anhydrous THF - Add dropwise to LAH suspension LAH_Suspension->Substrate_Addition Reaction 4. Reaction - Warm to RT - Stir for 2-4 hours - Monitor by TLC Substrate_Addition->Reaction Quench 5. Work-up (Fieser) - Cool to 0 °C - Sequentially add H2O, 15% NaOH, H2O Reaction->Quench Isolation 6. Isolation - Filter off aluminum salts - Wash with THF/ether Quench->Isolation Purification 7. Purification - Dry organic phase - Concentrate in vacuo - Column chromatography (if needed) Isolation->Purification Characterization 8. Characterization - NMR, IR, MS Purification->Characterization

Caption: Experimental workflow for the synthesis of this compound.

Materials and Equipment
  • 1-Phenylcyclohexanecarboxylic acid

  • Lithium aluminum hydride (LAH), powder

  • Anhydrous tetrahydrofuran (THF)

  • Deionized water

  • 15% (w/v) Sodium hydroxide solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (for TLC and chromatography)

  • Hexanes (for TLC and chromatography)

  • Round-bottom flasks (three-necked)

  • Condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon) with manifold

  • Ice bath

  • Buchner funnel and filter paper (or Celite pad)

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Standard laboratory glassware

Step-by-Step Procedure
  • Reaction Setup:

    • Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, a dropping funnel, and an inert gas inlet.

    • Ensure all glassware is thoroughly dried in an oven prior to use to prevent reaction with the moisture-sensitive LAH.[11]

    • Maintain a positive pressure of nitrogen or argon throughout the experiment.

  • Preparation of LAH Suspension:

    • In the reaction flask, carefully weigh lithium aluminum hydride (1.5 - 2.0 equivalents). Handle LAH powder with extreme caution, preferably in a glovebox or under a stream of inert gas, using non-metallic spatulas.[9][12]

    • Add anhydrous THF to the flask to create a suspension (approximately 10-20 mL of THF per gram of LAH).

    • Cool the stirred suspension to 0 °C using an ice bath.

  • Addition of 1-Phenylcyclohexanecarboxylic Acid:

    • In a separate flask, dissolve 1-phenylcyclohexanecarboxylic acid (1.0 equivalent) in anhydrous THF.

    • Transfer the carboxylic acid solution to the dropping funnel.

    • Add the solution dropwise to the stirred LAH suspension at a rate that maintains the internal temperature below 10 °C. The initial deprotonation is exothermic and will generate hydrogen gas.

  • Reaction Monitoring:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction for an additional 2-4 hours.

    • The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[11] To take a TLC sample, carefully withdraw a small aliquot of the reaction mixture and quench it in a separate vial containing a few drops of water and ethyl acetate. Spot the organic layer on a TLC plate.[12]

  • Reaction Work-up (Fieser Procedure):

    • Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the reaction mixture back down to 0 °C in an ice bath.[12]

    • Quench the reaction by the slow, dropwise addition of the following, allowing for gas evolution to subside between each addition:

      • 'x' mL of water, where 'x' is the mass in grams of LAH used.

      • 'x' mL of 15% aqueous sodium hydroxide.

      • '3x' mL of water.

    • This procedure is designed to produce a granular precipitate of aluminum salts that is easy to filter.[6]

    • Remove the ice bath and stir the resulting slurry vigorously for 30 minutes at room temperature.

  • Isolation of the Crude Product:

    • Filter the slurry through a pad of Celite or a Buchner funnel to remove the inorganic salts.[13]

    • Wash the filter cake thoroughly with additional THF or diethyl ether to ensure complete recovery of the product.

    • Combine the filtrate and the washings.

  • Purification:

    • Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude this compound.

    • If necessary, the crude product can be further purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Safety and Handling Precautions
  • Lithium Aluminum Hydride (LAH): LAH is a highly reactive, flammable solid that reacts violently with water, alcohols, and other protic solvents to produce flammable hydrogen gas.[9][10] It is also corrosive and can cause severe burns to the skin and eyes.[9][14]

    • Always handle LAH in a fume hood under an inert atmosphere.[10]

    • Wear appropriate personal protective equipment (PPE), including a fire-retardant lab coat, safety goggles, and chemical-resistant gloves.[15]

    • Keep a Class D fire extinguisher (for combustible metals) and dry sand readily available. Do not use water or carbon dioxide extinguishers on an LAH fire. [10]

    • Quench excess LAH and clean glassware with extreme care.

  • Anhydrous Solvents: Anhydrous THF is essential for this reaction. The presence of water will consume the LAH and can lead to a dangerous, uncontrolled exotherm.

Characterization of Starting Material and Product

1-Phenylcyclohexanecarboxylic Acid (Starting Material):

  • Appearance: White solid.

  • ¹H NMR: The spectrum is expected to show multiplets for the cyclohexyl protons, aromatic protons, and a characteristic broad singlet for the carboxylic acid proton at δ 10-13 ppm.[16][17]

  • ¹³C NMR: The carboxyl carbon typically appears in the range of δ 170-185 ppm.[17]

  • IR Spectroscopy: A broad O-H stretch from approximately 2500-3300 cm⁻¹ and a strong C=O stretch around 1710 cm⁻¹ are characteristic of a carboxylic acid.[16]

This compound (Product):

  • Appearance: Expected to be a colorless oil or low-melting solid.

  • ¹H NMR: The disappearance of the carboxylic acid proton signal and the appearance of a singlet or triplet for the newly formed CH₂OH protons (typically in the range of δ 3.5-4.5 ppm) and a broad singlet for the alcohol -OH proton are indicative of a successful reduction. The cyclohexyl and phenyl protons will remain.

  • ¹³C NMR: The disappearance of the carboxyl carbon signal and the appearance of a new signal for the CH₂OH carbon (typically in the range of δ 60-70 ppm) would confirm the transformation.

  • IR Spectroscopy: The disappearance of the broad O-H and C=O stretches of the carboxylic acid and the appearance of a broad O-H stretch for the alcohol around 3200-3600 cm⁻¹ and a C-O stretch around 1050-1150 cm⁻¹ will be observed.

Conclusion

This application note provides a detailed and reliable protocol for the reduction of 1-phenylcyclohexanecarboxylic acid to this compound using lithium aluminum hydride. By adhering to the described procedures, particularly the safety precautions for handling LAH and the Fieser work-up method, researchers can safely and efficiently synthesize this primary alcohol. The mechanistic insights and characterization guidelines further support the successful execution and validation of this important chemical transformation.

References

  • Chemistry Steps. (n.d.). The Mechanism of LiAlH4 Reduction of Carboxylic Acids. Retrieved from [Link]

  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Conversion of carboxylic acids to alcohols using LiAlH4. Retrieved from [Link]

  • Chemguide. (n.d.). Reduction of carboxylic acids. Retrieved from [Link]

  • Chemistry university. (2021). Lithium Aluminum Hydride Reduction of Carboxylic Acids (mechanism). YouTube. Retrieved from [Link]

  • Chandra, T., & Zebrowski, J. P. (2024). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. ACS Chemical Health & Safety, 31(2), 162–171. [Link]

  • University of Bristol. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. Retrieved from [Link]

  • Khan Academy. (n.d.). Reduction of carboxylic acids. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). LAH (Lithium Aluminum Hydride). Retrieved from [Link]

  • PubChem. (n.d.). 1-Phenylcyclohexane-1-carboxylic acid. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Aluminum Hydride Reduction. Retrieved from [Link]

  • Phoenix Police Department Laboratory Services Bureau. (2024). CS-SOP-46 Phencyclidine(PCP). Retrieved from [Link]

  • Wallach, J., De Paoli, G., Adejare, A., & Brandt, S. D. (2014). Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues. Drug testing and analysis, 6(7-8), 633–650. [Link]

  • Google Patents. (n.d.). WO2010106550A2 - A process for the preparation of n-[[trans-4-(1-methylethyl)cyclohexyl]carbonyl]-d-phenylalanine.
  • SWGDrug. (2005). PHENCYCLIDINE. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). CH3OH methanol low high resolution 1H proton nmr spectrum of analysis interpretation. Retrieved from [Link]

  • Princeton University, Environmental Health and Safety. (n.d.). Lithium Aluminum Hydride. Retrieved from [Link]

  • YouTube. (2011). Spectroscopy of Carboxylic Acids. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). LITHIUM ALUMINUM HYDRIDE HAZARD SUMMARY. Retrieved from [Link]

  • GTFCh. (n.d.). Isolation and Purification of the Desig- ner Drug Metabolite O-Desethyl-N- (1-phenylcyclohexyl). Retrieved from [Link]

  • Google Patents. (n.d.). US6881865B2 - Method for preparing cyclohexyl phenyl ketone from 1,3-butadiene and acrylic acid.
  • PubChem. (n.d.). Phenyl cyclohexanecarboxylate. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 500 MHz, methanol, simulated) (NP0002916). Retrieved from [Link]

  • The Journal of Organic Chemistry. (1963). The Synthesis of Phencyclidine and Other 1-Arylcyclohexylamines. Retrieved from [Link]

  • Sema. (n.d.). Organic Chemistry Ir And Nmr Cheat Sheet. Retrieved from [Link]

  • Geochimica et Cosmochimica Acta. (2001). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Retrieved from [Link]

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Application Note: Synthesis of (1-phenylcyclohexyl)methanol via Lithium Aluminum Hydride Reduction of Ethyl 1-phenylcyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive protocol for the synthesis of (1-phenylcyclohexyl)methanol, a valuable building block in medicinal chemistry and materials science. The described method focuses on the robust and high-yielding reduction of an ester precursor, ethyl 1-phenylcyclohexanecarboxylate, using lithium aluminum hydride (LiAlH₄). This document offers in-depth mechanistic insights, a detailed step-by-step experimental procedure, critical safety protocols for handling pyrophoric reagents, and methods for purification and characterization of the final product. The guide is intended for researchers, scientists, and professionals in drug development and organic synthesis.

Introduction and Scientific Rationale

(1-phenylcyclohexyl)methanol is a primary alcohol that serves as a key intermediate in the synthesis of various organic molecules. Its rigid cyclohexyl scaffold combined with a phenyl group makes it a precursor to compounds with interesting pharmacological and material properties. While several synthetic routes exist, the reduction of a corresponding ester offers a reliable and scalable method for its preparation.

This application note focuses on the use of Lithium Aluminum Hydride (LiAlH₄), a powerful and versatile reducing agent capable of converting esters to primary alcohols with high efficiency.[1] Unlike milder reagents such as sodium borohydride, which are generally unreactive towards esters, LiAlH₄ provides the necessary reactivity for a complete reduction.[2] The causality for this choice lies in the high polarization of the Al-H bond, which makes the hydride ion (H⁻) a potent nucleophile capable of the requisite double addition to the ester carbonyl group.[3]

The starting material, ethyl 1-phenylcyclohexanecarboxylate, can be synthesized from commercially available cyclohexanecarboxylic acid through a sequence involving acylation and Friedel-Crafts reaction, followed by esterification.[4]

Mechanistic Pathway of Ester Reduction

The reduction of an ester with LiAlH₄ is a two-stage process. Understanding this mechanism is crucial for controlling the reaction and anticipating potential side products.

  • First Hydride Addition: The reaction initiates with the nucleophilic attack of a hydride ion from the aluminohydride complex (AlH₄⁻) on the electrophilic carbonyl carbon of the ester. This addition breaks the C=O pi bond, forming a tetrahedral intermediate.

  • Elimination of Alkoxide: This tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond. In this step, the ethoxide group (-OEt) is expelled as a leaving group, resulting in the formation of an intermediate aldehyde.

  • Second Hydride Addition: The aldehyde formed is more reactive than the starting ester. A second equivalent of hydride rapidly attacks the aldehyde carbonyl, leading to a new tetrahedral intermediate, an aluminum alkoxide.

  • Protonation (Work-up): Upon completion of the reaction, a careful aqueous work-up is performed to protonate the aluminum alkoxide salt, yielding the final primary alcohol, (1-phenylcyclohexyl)methanol.[2][3]

Caption: LiAlH₄ Reduction Mechanism of an Ester to a Primary Alcohol.

Detailed Experimental Protocol

This protocol outlines the reduction of ethyl 1-phenylcyclohexanecarboxylate. All operations involving LiAlH₄ must be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Ethyl 1-phenylcyclohexanecarboxylate≥98%VariousStarting Material
Lithium Aluminum Hydride (LiAlH₄)95%, powderVariousPyrophoric, handle with extreme care
Tetrahydrofuran (THF)Anhydrous, ≥99.9%VariousInhibitor-free
Diethyl Ether (Et₂O)AnhydrousVariousFor extraction
Water (H₂O)Deionized-For work-up
Sodium Hydroxide (NaOH)ACS GradeVariousFor 15% (w/v) aqueous solution
Magnesium Sulfate (MgSO₄)AnhydrousVariousDrying agent
HexanesACS GradeVariousFor recrystallization
Thin Layer Chromatography (TLC) PlatesSilica Gel 60 F₂₅₄VariousFor reaction monitoring
Step-by-Step Procedure
  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen/argon inlet, a thermometer, and a rubber septum for liquid additions. The entire system must be maintained under a positive pressure of inert gas.

  • Reagent Preparation:

    • In the reaction flask, suspend lithium aluminum hydride (1.14 g, 30.0 mmol, 1.5 eq.) in anhydrous THF (50 mL).

    • Expert Insight: Using a slight excess of LiAlH₄ ensures the complete consumption of the ester, accounting for any incidental quenching by trace moisture.

    • In a separate flame-dried flask, dissolve ethyl 1-phenylcyclohexanecarboxylate (4.65 g, 20.0 mmol, 1.0 eq.) in anhydrous THF (30 mL).

  • Reaction Execution:

    • Cool the LiAlH₄ suspension to 0 °C using an ice-water bath.

    • Using a cannula or syringe, add the solution of the ester dropwise to the stirred LiAlH₄ suspension over 30-45 minutes. The rate of addition is critical to maintain the internal temperature below 10 °C.

    • Expert Insight: This slow, controlled addition is crucial to manage the highly exothermic nature of the reduction, preventing dangerous temperature spikes and potential side reactions.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.

  • Reaction Monitoring:

    • Monitor the reaction progress using TLC (e.g., 9:1 Hexanes:Ethyl Acetate). The disappearance of the starting ester spot (higher Rf) and the appearance of the product alcohol spot (lower Rf) indicates completion. Visualize with a UV lamp and/or potassium permanganate stain.

  • Work-up (Fieser Method):

    • Once the reaction is complete, cool the flask back to 0 °C in an ice-water bath.

    • CAUTION: The following quenching sequence is highly exothermic and generates hydrogen gas. Ensure adequate ventilation and perform the additions extremely slowly and carefully.

    • Sequentially and dropwise, add the following: i. 1.2 mL of H₂O (to react with excess LiAlH₄) ii. 1.2 mL of 15% aqueous NaOH solution (to form granular aluminum salts) iii. 3.6 mL of H₂O (to fully precipitate the salts)

    • Expert Insight: This specific "1:1:3" ratio of H₂O : 15% NaOH : H₂O relative to the mass of LiAlH₄ is a well-established Fieser workup protocol that converts the fine, gelatinous aluminum salts into a granular, easily filterable solid.[5][6]

    • Remove the ice bath and stir the resulting white suspension vigorously at room temperature for 30 minutes.

  • Product Isolation and Purification:

    • Add anhydrous magnesium sulfate (approx. 5 g) to the slurry and stir for another 15 minutes to ensure all water is absorbed.[5]

    • Filter the mixture through a pad of Celite® in a Büchner funnel, washing the filter cake thoroughly with diethyl ether or ethyl acetate (3 x 30 mL).

    • Combine the organic filtrates and concentrate them under reduced pressure using a rotary evaporator to yield the crude product as a white solid.

    • Purify the crude solid by recrystallization. Dissolve the solid in a minimal amount of hot hexanes, allow it to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.[7][8]

    • Collect the pure crystals by vacuum filtration, wash with a small amount of ice-cold hexanes, and dry under vacuum.

Quantitative Data Summary
CompoundMol. Wt. ( g/mol )Amount (g)Moles (mmol)Molar Eq.
Ethyl 1-phenylcyclohexanecarboxylate232.334.6520.01.0
Lithium Aluminum Hydride37.951.1430.01.5
(1-phenylcyclohexyl)methanol190.28~3.6 g~19.0-
Expected Yield: ---90-95%

Safety and Hazard Management

Lithium aluminum hydride is a highly reactive, pyrophoric, and water-reactive solid. Severe skin burns and eye damage can occur upon contact.

  • Handling: Always handle LiAlH₄ in an inert atmosphere, such as a glovebox or under a positive pressure of nitrogen/argon in a fume hood.[9] Avoid using metal spatulas for transfer, as friction can cause ignition; use plastic or ceramic spatulas instead.[9]

  • Personal Protective Equipment (PPE): Wear a fire-retardant lab coat, safety goggles, and appropriate chemical-resistant gloves at all times.[10]

  • Quenching: The quenching process is extremely hazardous due to its exothermic nature and hydrogen gas evolution. Add quenching agents slowly and dropwise with efficient cooling and stirring. Never add water or protic solvents to a large, uncooled quantity of LiAlH₄.

  • Spills: In case of a small spill, smother the material with dry sand or a Class D fire extinguisher powder. NEVER use water, carbon dioxide, or soda-acid extinguishers.

  • Storage: Store LiAlH₄ in a tightly sealed container under an inert atmosphere in a cool, dry, and well-ventilated area away from water and protic solvents.[10]

Product Characterization

The identity and purity of the synthesized (1-phenylcyclohexyl)methanol should be confirmed by standard analytical techniques.

  • Appearance: White crystalline solid.

  • Melting Point: 71-72 °C.

  • ¹H NMR (300 MHz, CDCl₃): δ (ppm) 7.40-7.20 (m, 5H, Ar-H), 3.65 (s, 2H, -CH₂OH), 2.10-1.95 (m, 2H, cyclohexyl-H), 1.80-1.20 (m, 9H, cyclohexyl-H and -OH proton).

  • ¹³C NMR (75 MHz, CDCl₃): δ (ppm) 146.0 (Ar C-ipso), 128.3 (Ar C-ortho), 127.8 (Ar C-para), 126.5 (Ar C-meta), 70.0 (-CH₂OH), 45.0 (quaternary C), 35.0 (cyclohexyl CH₂), 26.0 (cyclohexyl CH₂), 22.0 (cyclohexyl CH₂). (Note: Chemical shifts are approximate).

  • IR Spectroscopy (ATR): A broad, strong absorption band in the region of 3500-3200 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol.[11][12] A strong C-O stretching vibration will appear in the 1075-1000 cm⁻¹ region, consistent with a primary alcohol.[13]

Experimental Workflow Diagram

The following diagram provides a visual summary of the entire synthesis protocol.

Workflow Setup 1. Assemble and flame-dry apparatus under N₂/Ar PrepLAH 2. Prepare LiAlH₄ suspension in anhydrous THF Setup->PrepLAH PrepEster 3. Prepare ester solution in anhydrous THF Setup->PrepEster Addition 4. Cool LiAlH₄ to 0 °C and add ester solution dropwise PrepLAH->Addition PrepEster->Addition React 5. Warm to RT and stir for 2-3h (Monitor by TLC) Addition->React Quench 6. Cool to 0 °C and perform Fieser workup (H₂O, NaOH, H₂O) React->Quench Filter 7. Add MgSO₄ and filter through Celite® Quench->Filter Concentrate 8. Concentrate filtrate under reduced pressure Filter->Concentrate Purify 9. Recrystallize crude product from hot hexanes Concentrate->Purify Characterize 10. Dry and characterize pure product (MP, NMR, IR) Purify->Characterize

Caption: Overall workflow for the synthesis of (1-phenylcyclohexyl)methanol.

References

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. [Link]

  • Chandra, T., & Zebrowski, J. P. (2024). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. ACS Chemical Health & Safety, 31(2), 162–171. [Link]

  • Chemistry LibreTexts. (2022). Esters can be reduced to 1° alcohols using LiAlH₄. [Link]

  • Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. [Link]

  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For the Reduction of Carboxylic Acid Derivatives. [Link]

  • Merlic, C. (UCLA). (n.d.). The Organic Companion: Workup for Aluminum Hydride Reductions. As cited by University of Rochester. [Link]

  • Organic Chemistry Portal. (n.d.). Ester to Alcohol - Common Conditions. [Link]

  • ResearchGate. (2014). Can anyone suggest the best method for lithium aluminium hydride work up? [Link]

  • Smith, B. C. (2017). Alcohols—The Rest of the Story. Spectroscopy, 32(4), 18-23. [Link]

  • University of Wisconsin-Madison. (n.d.). Recrystallization. [Link]

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Application Note & Protocol: Solvent Selection for (1-phenylcyclohexane)methanol Extraction

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

This document provides a comprehensive guide for the rational selection of an optimal solvent for the liquid-liquid extraction (LLE) of (1-phenylcyclohexane)methanol from aqueous matrices. This compound is a versatile organic compound whose structure, featuring a phenyl group, a cyclohexyl ring, and a primary alcohol, presents an interesting case for polarity-driven separation. Effective isolation of this analyte is critical in various research and development settings, including pharmaceutical synthesis and fragrance development.[1]

The core principle of LLE is the differential solubility of a target compound between two immiscible liquid phases.[2] The success of this technique is fundamentally dependent on the choice of the extracting solvent.[3] This guide moves beyond a simple list of solvents to explain the underlying physicochemical principles that govern extraction efficiency. We will detail a systematic approach to solvent screening, present a validated extraction protocol, and discuss critical parameters for process optimization.

Physicochemical Profile of this compound

A thorough understanding of the target analyte's properties is the foundation of a logical solvent selection process.

  • Structure: this compound (C₁₃H₁₈O) consists of a non-polar phenylcyclohexyl core and a polar hydroxymethyl group (-CH₂OH). This amphiphilic nature is the primary determinant of its solubility behavior.

  • Polarity & Solubility: The molecule exhibits moderate overall polarity. The hydroxyl group allows for hydrogen bonding, imparting some solubility in polar solvents, while the large hydrocarbon backbone (phenylcyclohexyl group) favors solubility in non-polar organic solvents. It has good solubility in many organic solvents but only moderate solubility in water.[1]

  • Key Physical Properties:

    • Molecular Weight: 190.29 g/mol [4]

    • Melting Point: 54-56 °C[4]

    • Boiling Point: 305.1 °C at 760 mmHg[4]

    • Predicted LogP: 3.61[4]

The high LogP value strongly suggests that this compound will preferentially partition into an organic solvent from an aqueous phase, making LLE a highly suitable extraction method.

Guiding Principles for Solvent Selection in LLE

The ideal extraction solvent should exhibit high affinity for the analyte, be immiscible with the sample matrix (typically water), and be easily separable from the analyte after extraction. The key selection criteria are outlined below.

The "Like Dissolves Like" Paradigm

This principle remains the most intuitive guide for initial solvent screening.[5] Solutes dissolve best in solvents that have a similar polarity. For this compound, its dual nature suggests that solvents of intermediate polarity or non-polar solvents capable of accommodating the large hydrocarbon structure would be effective.

Distribution Coefficient (K_D) and Partition Coefficient (LogP)

The partition coefficient (P) or its logarithmic form (LogP) is a measure of a compound's differential solubility in two immiscible phases, typically octanol and water. The Distribution Coefficient (D) is the practical equivalent, representing the ratio of the total concentration of the analyte in the organic phase to its total concentration in the aqueous phase at equilibrium.[6][7]

D = [Analyte]org / [Analyte]aq

A high D value is desirable as it indicates efficient transfer into the organic extraction solvent.[8] The predicted LogP of 3.61 for our analyte confirms a strong preference for the organic phase.

Essential Solvent Characteristics
  • Immiscibility: The extraction solvent must be immiscible with the aqueous sample phase to allow for clear phase separation.

  • Density: A significant density difference between the organic and aqueous phases facilitates easier separation. Solvents denser than water (e.g., dichloromethane) will form the bottom layer, while those less dense (e.g., ethyl acetate, hexane) will form the top layer.

  • Boiling Point & Volatility: A relatively low boiling point is advantageous, as it allows for the solvent to be easily removed post-extraction via evaporation, concentrating the analyte.[9] However, the boiling point should not be so low as to cause significant loss during handling at room temperature.

  • Reactivity & Safety: The solvent must be chemically inert towards the analyte and other components in the mixture. Furthermore, safety considerations, including toxicity and flammability, are paramount in any laboratory setting.[10][11]

Solvent Candidate Screening & Rationale

Based on the principles above, we can screen and compare potential solvents. The following table summarizes the properties of four common extraction solvents and evaluates their suitability for this compound extraction.

SolventFormulaDensity (g/mL)Boiling Point (°C)Polarity (Index)Water SolubilityRationale for Selection/Rejection
Hexane C₆H₁₄~0.66690.1ImmiscibleGood: Excellent for non-polar compounds. Its low polarity will strongly attract the phenylcyclohexyl group. Forms the upper phase.
Ethyl Acetate C₄H₈O₂~0.90774.48.3 g/100 mLExcellent: Intermediate polarity aligns well with the analyte's amphiphilic nature. Low toxicity and favorable boiling point. Forms the upper phase.
Dichloromethane (DCM) CH₂Cl₂~1.33403.11.3 g/100 mLGood, with caution: Effective solvent, but its high volatility and toxicity are significant drawbacks. Forms the lower phase, which can be useful.
Methyl tert-butyl ether (MTBE) C₅H₁₂O~0.74552.54.8 g/100 mLVery Good: Good balance of polarity, low boiling point, and forms a distinct upper phase. Less prone to forming emulsions than other ethers.

Visualizing the Decision Workflow

A systematic approach ensures reproducibility and simplifies troubleshooting. The following diagram illustrates the logical workflow for selecting an appropriate extraction solvent.

SolventSelectionWorkflow cluster_0 Phase 1: Analyte Characterization cluster_1 Phase 2: Solvent Screening cluster_2 Phase 3: Selection & Optimization A Define Analyte: This compound B Determine Physicochemical Properties - Polarity (Amphiphilic) - LogP (~3.61) - H-bonding capability A->B Analyze C Apply 'Like Dissolves Like' Principle B->C Inform D Evaluate Key Solvent Criteria - Immiscibility with Water - Density (Phase separation) - Boiling Point (Analyte recovery) - Safety & Inertness C->D Filter E Create Candidate Shortlist (e.g., Hexane, Ethyl Acetate, DCM, MTBE) D->E Generate F Select Primary Candidate (e.g., Ethyl Acetate) E->F Prioritize G Perform Test Extraction F->G Test H Optimize Protocol - Adjust pH? - Salting out? - Solvent:Aqueous Ratio G->H Iterate I Validate & Finalize Protocol H->I Finalize ProtocolWorkflow A 1. Add Aqueous Sample to Separatory Funnel B 2. Add Ethyl Acetate A->B C 3. Stopper, Invert, Vent & Shake B->C D 4. Allow Phases to Separate C->D E 5. Drain & Collect Top (Organic) Layer D->E F 6. Repeat Extraction 2x with Fresh Solvent E->F More efficient G 7. Combine Organic Extracts F->G H 8. Wash with Brine G->H I 9. Dry with Na₂SO₄ H->I J 10. Evaporate Solvent I->J K 11. Isolated Analyte J->K

Caption: Step-by-step liquid-liquid extraction workflow.

Safety & Handling Precautions

  • All procedures should be performed inside a certified chemical fume hood to minimize inhalation of solvent vapors.

  • Wear appropriate Personal Protective Equipment (PPE), including solvent-resistant gloves (e.g., nitrile or neoprene), safety goggles, and a lab coat. [12]* Organic solvents are often flammable. Keep them away from ignition sources such as open flames, hot plates, and spark-producing equipment. [11]* Ensure all solvent waste is disposed of in appropriately labeled hazardous waste containers according to institutional guidelines.

Conclusion

The successful extraction of this compound is predicated on a rational solvent selection process grounded in the physicochemical properties of the analyte. For general-purpose LLE from aqueous solutions, ethyl acetate offers an optimal balance of extraction efficiency, ease of use, and safety. This guide provides both the theoretical foundation and a practical, self-validating protocol to enable researchers to reliably isolate this compound for downstream applications.

References

  • Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation. Retrieved from [Link]

  • Phenomenex. (2025, May 23). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Retrieved from [Link]

  • Wikipedia. (n.d.). Liquid–liquid extraction. Retrieved from [Link]

  • PubChem. (n.d.). 1-Phenylcyclohexanol. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Syntheses. (n.d.). One-Pot Preparation of Cyclic Amines from Amino Alcohols. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, April 15). Liquid-Liquid Extraction. Retrieved from [Link]

  • LCGC International. (2021, April 7). Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. Retrieved from [Link]

  • Fiveable. (n.d.). Distribution Coefficient Definition. Retrieved from [Link]

  • Resene. (n.d.). Organic solvents - hazards, first aid, safe use. Retrieved from [Link]

  • Florida State University Environmental Health and Safety. (n.d.). Organic Solvents. Retrieved from [Link]

  • Vina Nha Trang. (2025, February 3). Solvent Extraction Method: Principles, Applications, And Advantages. Retrieved from [Link]

Sources

Application Note: High-Purity Isolation of (1-Phenylcyclohexane)methanol via Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the purification of (1-phenylcyclohexane)methanol (CAS: 68692-77-3), a critical intermediate in the synthesis of central nervous system (CNS) active agents, including venlafaxine analogs and phencyclidine derivatives.

The purification of this compound presents a specific thermodynamic challenge: its low melting point (54–56 °C) lies in close proximity to the boiling points of common non-polar solvents (e.g., n-hexane, 68 °C).[1] This proximity often leads to "oiling out" (liquid-liquid phase separation) rather than crystallization.[1] This protocol utilizes a controlled Heptane-based thermal cycle with a strict seeding regimen to bypass the metastable oil phase and ensure high-yield crystalline recovery.[1]

Compound Profile & Pre-Purification Analysis[2]

Before initiating recrystallization, the crude material must be characterized to ensure it is suitable for this technique.[1] Recrystallization is a purification step, not a crude extraction method; high levels of ionic or acidic impurities can disrupt crystal lattice formation.[1]

Table 1: Physicochemical Properties
PropertyValueCritical Note
Compound Name This compoundPrimary alcohol on quaternary carbon
Molecular Formula C₁₃H₁₈O
Molecular Weight 190.28 g/mol
Melting Point (MP) 54–56 °CHigh Risk: MP < Solvent BP requires precise temp control.[1]
Boiling Point ~305 °CHigh boiling; distillation requires high vacuum (0.1 mmHg).[1]
Solubility Profile Soluble in EtOH, EtOAc, DCM.Insoluble in water.[1] Moderate solubility in cold alkanes.
Pre-Purification Workflow (Impurity Removal)

The primary impurities in the synthesis of this compound (typically via reduction of 1-phenylcyclohexanecarboxylic acid) are:

  • Unreacted Acid: 1-phenylcyclohexanecarboxylic acid.

  • Over-reduced Hydrocarbons: 1-phenylcyclohexane.

Mandatory Pre-Step: If the crude smells strongly of carboxylic acid or shows a low Rf spot on TLC, dissolve in Diethyl Ether and wash with 1M NaOH.[1] Recrystallization cannot effectively remove large quantities of acidic byproducts due to co-precipitation.[1]

Solvent Selection Strategy

The choice of solvent is dictated by the saturation-temperature curve .[1] For this compound, we require a solvent that dissolves the solid at


 45–50 °C but precipitates it at 0–4 °C.[1]
  • Why not Ethanol? The compound is too soluble in alcohols due to hydrogen bonding.[1] Recovery yields would be <30%.[1]

  • Why not pure Hexane? Hexane (BP 68 °C) is viable, but its low flash point and rapid evaporation rate can cause crusting on the vessel walls.[1]

  • Selected Solvent: n-Heptane (or Petroleum Ether 60-90). [1]

    • Reasoning: Heptane (BP 98 °C) allows for a dissolution temperature (50 °C) safely below the compound's MP (54 °C) if necessary, or allows heating slightly above MP to form an emulsion that clears upon further solvent addition.[1] It provides a stable thermal gradient for slow cooling.[1]

Detailed Recrystallization Protocol

Phase 1: Dissolution & Filtration

Objective: Create a saturated solution without inducing phase separation (oiling).[1]

  • Preparation: Place 10.0 g of crude this compound in a 100 mL round-bottom flask (RBF). Equip with a magnetic stir bar and a reflux condenser.[1]

  • Solvent Addition: Add 20 mL of n-Heptane .

  • Heating: Place the flask in an oil bath set to 50 °C . Crucial: Do not heat to reflux (98 °C) immediately, as the compound will melt (MP 56 °C) and form a biphasic oil system.[1]

    • Observation: If the solid melts into an oil droplet at the bottom, you have "oiled out."[1]

    • Correction: Add more heptane in 5 mL increments until the oil dissolves into a clear homogeneous phase.[1]

  • Hot Filtration (Optional): If insoluble black specks (Pd/C residues or salts) are visible, filter the warm solution through a pre-warmed glass frit or a fluted filter paper.[1]

Phase 2: Controlled Crystallization

Objective: Nucleation of the solid phase directly from solution, avoiding the liquid (oil) phase.[1]

  • Slow Cooling: Remove the flask from the heat source. Clamp it above the benchtop and allow it to cool to room temperature (20–25 °C) undisturbed.

    • Rate: Cooling should take ~30–45 minutes.[1] Rapid cooling promotes oiling.[1]

  • The Seeding Step (Critical):

    • When the solution reaches ~35 °C (warm to touch), check for turbidity.[1]

    • Action: Add a tiny seed crystal of pure this compound.

    • Mechanism:[2][3][4][5] The seed provides a template for the lattice, energetically favoring crystal growth over amorphous oil formation.[1]

  • Final Crystallization: Once the solution is at room temperature and crystallization has initiated, place the flask in an ice-water bath (0–4 °C) for 60 minutes to maximize yield.

Phase 3: Isolation & Drying[6]
  • Filtration: Collect the crystals using vacuum filtration on a Buchner funnel.

  • Washing: Wash the filter cake with cold n-Heptane (0 °C, 2 x 5 mL). Do not use large volumes or warm solvent.[1]

  • Drying:

    • Warning: Do not oven dry at >40 °C. The compound will melt.[1]

    • Method: Dry in a vacuum desiccator over P₂O₅ or Silica Gel at room temperature for 12 hours.

Process Visualization (Workflow)[1]

The following diagram illustrates the decision logic required to handle the "Oiling Out" phenomenon, which is the most common failure mode for this compound.

RecrystallizationWorkflow Start Start: Crude Solid This compound SolventAdd Add n-Heptane (2 mL per gram) Start->SolventAdd Heat Heat to 50°C (Below MP of 56°C) SolventAdd->Heat CheckDissolved Is solution clear? Heat->CheckDissolved CheckOil Did it Oil Out? (Liquid droplets visible) CheckDissolved->CheckOil No (Cloudy) CoolSlow Cool slowly to 30°C CheckDissolved->CoolSlow Yes (Clear) AddSolvent Add Heptane (+10%) AddSolvent->Heat CheckOil->AddSolvent No (Just undissolved solid) Reheat Reheat to redissolve oil CheckOil->Reheat Yes (Biphasic) Reheat->AddSolvent Seed ADD SEED CRYSTAL (Critical Step) CoolSlow->Seed IceBath Ice Bath (0°C) 1 Hour Seed->IceBath Filter Vacuum Filter & Wash (Cold Heptane) IceBath->Filter Dry Vacuum Desiccator (RT, No Heat) Filter->Dry

Caption: Logic flow for purification, emphasizing the management of oiling out via solvent adjustment and seeding.

Troubleshooting & Validation

Troubleshooting Guide
SymptomCauseRemedial Action
Oiling Out Solution concentration too high or cooling too fast.[1]Reheat to dissolve oil.[1] Add 10% more heptane. Cool very slowly with vigorous stirring.
No Crystals (Supercooling) Metastable solution lacking nucleation sites.[1]Scratch the inner wall of the flask with a glass rod or add a seed crystal.[1]
Low Yield Too much solvent used.Evaporate 30% of solvent (Rotavap) and repeat cooling cycle.
Melting during Drying Oven temperature > 50 °C.Stop. Dissolve in ether, evaporate, and re-crystallize. Use vacuum desiccation only.[1]
Validation Metrics

Upon isolation, the purity must be validated.[1]

  • Melting Point: Sharp range between 54–56 °C . A range >2 °C indicates solvent occlusion or impurities.[1]

  • HPLC Purity: >99.0% (Area %).

    • Column: C18 Reverse Phase.[1]

    • Mobile Phase: Acetonitrile/Water (Gradient).[1]

  • H-NMR (CDCl₃):

    • Look for the disappearance of the CH-COOH proton (if acid impurity was present).[1]

    • Confirm the CH₂-OH peak (singlet/doublet depending on resolution) at

      
       ~3.5-3.6 ppm.
      

References

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 123544, (1-Phenylcyclopentyl)methanol (Structural Analog Reference). Retrieved October 24, 2023, from [Link]

  • Mettler Toledo. (n.d.).[1] Recrystallization Guide: Solvents and Methods. Retrieved October 24, 2023, from [Link]

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard reference for recrystallization techniques of low-melting solids).

Sources

Troubleshooting & Optimization

Technical Support Center: Reduction of 1-Phenylcyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #RED-1PCCA-YIELD Subject: Optimization of Yield and Purity in the Reduction of Sterically Hindered Carboxylic Acids Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Diagnostic

The Challenge: Reducing 1-phenylcyclohexanecarboxylic acid to 1-phenylcyclohexylmethanol presents a unique challenge due to the quaternary carbon alpha to the carbonyl group. The steric bulk of the phenyl ring and the cyclohexane chair conformation creates a "defensive wall" around the carbonyl, leading to two primary failure modes:

  • Incomplete Conversion: The reaction stalls due to steric hindrance preventing hydride transfer.

  • Product Entrapment: The formation of stable, insoluble borate esters that do not hydrolyze during standard workup, leading to product loss in the aqueous phase or emulsions.

Protocol Selection Matrix: Before proceeding, select the protocol that matches your laboratory constraints.

ProtocolSelection Start START: Select Constraint Scale Scale of Reaction? Start->Scale Safety Strict Safety Regs? Scale->Safety < 10g BH3 PROTOCOL A: Borane-THF (High Purity / Standard) Scale->BH3 > 10g (Process) Safety->BH3 Fume Hood Available NaBH4 PROTOCOL B: NaBH4 + Iodine (Robust / Safe Handling) Safety->NaBH4 Avoid Pyrophorics LAH PROTOCOL C: LiAlH4 (Aggressive / High Risk) Safety->LAH Hard-to-reduce impurities

Figure 1: Decision matrix for reagent selection based on safety and scale constraints.

Protocol A: The "Gold Standard" (Borane-THF)

Best for: High purity requirements and chemoselectivity (avoids reducing nitro/cyano groups if present).

The Mechanism & The Steric Fix

Borane is an electrophilic reducing agent. It coordinates to the carbonyl oxygen first, which is less sterically hindered than the carbon. This makes it superior to nucleophilic hydrides (like LAH) for this specific substrate.

Reagents:

  • Substrate: 1-phenylcyclohexanecarboxylic acid (1.0 equiv)

  • Reagent: Borane-THF complex (1.0 M solution, 2.5 - 3.0 equiv )

    • Note: Standard protocols use 1.2 equiv. Due to the quaternary center, you must use excess to drive kinetics.

  • Solvent: Anhydrous THF.

Step-by-Step Methodology
  • Setup: Flame-dry a 2-neck round-bottom flask under Argon.

  • Dissolution: Dissolve the acid in THF (concentration ~0.5 M). Cool to 0°C.[1]

  • Addition: Add BH3-THF dropwise via syringe.

    • Observation: Gas evolution (H2) will occur.[2] Do not rush.

  • The "Push": Once addition is complete, warm to Room Temperature (RT).

    • Critical Modification: If TLC shows starting material after 2 hours, heat to reflux for 1 hour. The steric bulk often raises the activation energy required for the hydride transfer step.

  • The Quench (Yield Maker/Breaker):

    • Cool to 0°C.[1]

    • Slowly add Methanol (MeOH) until bubbling ceases.

    • MANDATORY: Add an additional 10 mL MeOH and reflux for 1 hour .

    • Why? This step breaks the stable trialkoxyborane polymer. Without this reflux, your alcohol remains bound to boron and will wash away during extraction.

Protocol B: The "Robust Alternative" (NaBH4 / I2)

Best for: Labs avoiding unstable borane solutions or pyrophoric LAH. This generates borane in situ.[3]

Methodology
  • Suspend: Place NaBH4 (2.5 equiv) in anhydrous THF. Add the carboxylic acid (1.0 equiv).

    • Note: Evolution of H2 occurs (formation of sodium carboxylate).

  • Oxidation: Cool to 0°C. Dissolve Iodine (I2, 1.25 equiv) in THF and add dropwise.

    • Visual Cue: The solution will turn brown (iodine) then fade to colorless/white precipitate as NaI forms and BH3 is generated.

  • Reaction: Stir at reflux for 3-5 hours.

  • Workup:

    • Cool to RT.

    • Add MeOH cautiously to destroy excess borane.

    • Wash with aqueous NaOH (to remove iodine byproducts and phenols) and sodium thiosulfate (if iodine color persists).

Troubleshooting Guide: "Why is my yield low?"

If your yield is <85%, consult this diagnostic table.

SymptomProbable CauseCorrective Action
Yield < 50% Borate Ester Entrapment You likely skipped the MeOH reflux step. The product is stuck in a boron complex.[2] Fix: Take the crude oil, redissolve in MeOH, add a drop of conc. HCl, and reflux for 30 mins. Re-concentrate.
Recovered Starting Material Moisture Contamination BH3-THF degrades rapidly with moisture. Fix: Use a fresh bottle of reagent. Ensure the system is under positive Argon pressure.
Emulsion during extraction Amphiphilic Intermediate The boron-alcohol complex acts as a surfactant. Fix: Wash the organic layer with hot water or use a saturated Potassium Sodium Tartrate (Rochelle's Salt) solution to chelate boron.
Unidentified "Goo" THF Polymerization Highly concentrated Borane can polymerize THF. Fix: Dilute your reaction. Keep concentration below 1.0 M.

Deep Dive: The Quaternary Carbon Effect

Understanding why this reaction fails is key to fixing it. The diagram below illustrates the steric clash that slows down the hydride transfer.

StericEffect Acid 1-Phenylcyclohexanecarboxylic Acid (Quaternary Carbon) Complex Coordination Complex (O-B Bond Formed) Acid->Complex Fast (Lewis Acid-Base) Borane Borane (BH3) Borane->Complex Transition Hydride Transfer TS (BLOCKED by Phenyl Ring) Complex->Transition Slow (Steric Clash) Product Alcohol Product Transition->Product Requires Heat/Time

Figure 2: The rate-limiting step is the hydride transfer, which is physically obstructed by the phenyl ring on the alpha-carbon.

Frequently Asked Questions (FAQ)

Q: Can I use LiAlH4 (LAH) instead? A: Yes. LAH is a stronger reducing agent and will work. However, it is more dangerous to handle. If you choose LAH, use the Fieser Workup (n g LAH : n mL H2O : n mL 15% NaOH : 3n mL H2O) to ensure granular precipitate formation. For this specific substrate, LAH often requires refluxing in ether or THF to overcome the steric barrier.

Q: My product smells like almonds. Is that normal? A: No. An almond smell typically indicates benzaldehyde. This suggests partial reduction (Acid -> Aldehyde) or oxidation of the benzylic position. Ensure you are using excess reducing agent (2.5+ equiv) and allowing sufficient reaction time to drive the reaction all the way to the alcohol.

Q: How do I remove the Boron residues completely? A: If standard washes fail, perform an oxidative workup . After the reaction, add NaOH (3M) and H2O2 (30%) carefully. This oxidizes the C-B bonds (if any hydroboration of the phenyl ring occurred—rare but possible) and hydrolyzes all borate esters efficiently.

References

  • Brown, H. C., & Kulkarni, S. U. (1977). Organoboranes for Synthesis. Journal of Organic Chemistry.

  • McKennon, M. J., et al. (1993). A Convenient Reduction of Carboxylic Acids to Alcohols.[2] Journal of Organic Chemistry. (Describes the NaBH4/I2 System).

  • Periasamy, M., & Thirumalaikumar, M. (2000). Methods of enhancement of reactivity and selectivity of sodium borohydride for applications in organic synthesis. Journal of Organometallic Chemistry.

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry.[1][3][4][5] Oxford University Press. (General reference for chemoselectivity of Borane vs. LAH).

Sources

Minimizing side products in the synthesis of phenyl-substituted alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Side Products in the Synthesis of Phenyl-Substituted Alcohols

Audience: Researchers, Process Chemists, and Drug Development Scientists.

Introduction: The Purity Paradox

Phenyl-substituted alcohols (e.g., 1-phenylethanol, 2-phenyl-2-propanol) are deceptive. Their structures appear simple, yet their synthesis is plagued by the high reactivity of the benzylic position. This position stabilizes both carbocations and radicals, opening the door to rapid dehydration, over-reduction (hydrogenolysis), and oxidative degradation.

This guide replaces generic textbook advice with field-tested troubleshooting protocols designed to isolate and eliminate specific impurity profiles.

Module 1: Grignard & Organometallic Additions

Core Issue: The "Biphenyl" and "Enolization" Traps.

When synthesizing phenyl alcohols via Grignard reagents (e.g., PhMgBr + Carbonyl), two dominant side reactions compromise yield: Wurtz Coupling (generating biphenyl) and Enolization (recovering starting ketone).

Troubleshooting Guide: Grignard Impurities
SymptomDiagnosisRoot CauseCorrective Action
Yellow solid contaminant (m.p. ~70°C) co-eluting with product.Biphenyl (Wurtz Homocoupling)Localized high concentration of Ph-X at the Mg surface promotes radical dimerization.1. Dilution: Increase ether/THF volume by 2x.2. Slow Addition: Add Ph-Br dropwise to refluxing Mg.3. Temperature: Lower initiation temp (use I2 activation to start at lower T).
Low Yield + Recovered Ketone after workup.Enolization Grignard reagent acted as a base, deprotonating the

-carbon of the ketone instead of attacking the carbonyl.
1.[1] Temperature: Conduct addition at -78°C or 0°C to favor kinetics (nucleophilic attack) over thermodynamics (acid-base).2. Reagent Switch: Use organolithium (PhLi) or add CeCl3 (Luche conditions) to increase nucleophilicity.
Alkene detected in crude NMR.Dehydration Acidic quench generated a benzylic carbocation which eliminated water.1. Quench: Use saturated NH4Cl (mild) instead of HCl.2. Temp: Keep workup < 0°C.
Visualizing the Competition

The following diagram maps the kinetic competition occurring in your flask.

GrignardPathways Start Reaction Mixture (PhMgBr + R-CO-R') Path1 Nucleophilic Attack (Desired) Start->Path1 Kinetic Control (Low T) Path2 Alpha-Deprotonation (Enolization) Start->Path2 Steric Hindrance (Bulky Ketone) Path3 Radical Dimerization (Wurtz Coupling) Start->Path3 High Ph-Br Conc. (Fast Addition) Product Phenyl Alcohol (Target) Path1->Product H3O+ Quench Side1 Recovered Ketone (After Workup) Path2->Side1 H3O+ Quench Side2 Biphenyl (Impurity) Path3->Side2

Figure 1: Competing reaction pathways in Grignard synthesis. Green indicates the desired path; yellow and red indicate common failure modes.

Module 2: Reduction Strategies (Ketone Alcohol)

Core Issue: Hydrogenolysis (Over-reduction).

Benzylic alcohols are notoriously susceptible to hydrogenolysis (cleavage of the C-O bond) under catalytic hydrogenation conditions, yielding alkylbenzenes (e.g., ethylbenzene) instead of the alcohol.

FAQ: Preventing Over-Reduction

Q: I am reducing acetophenone with Pd/C and H2, but I keep getting ethylbenzene. Why? A: Benzylic C-O bonds are weak. Palladium is an excellent catalyst for cleaving these bonds.

  • Immediate Fix: Switch catalysts. Use PtO2 (Adams' catalyst) or Raney Nickel , which are less prone to hydrogenolysis than Pd/C.

  • Alternative: Abandon catalytic hydrogenation. Use chemical reductants like NaBH4 (Sodium Borohydride) in methanol. This is chemoselective for the ketone and will never strip the oxygen [1].

Q: My NaBH4 reduction is clean, but the workup is messy. Can I distill? A: Be cautious. Borate esters formed during reduction can form gels.

  • Protocol: Quench with dilute acetic acid or NH4Cl. Do not use strong mineral acids (HCl/H2SO4) as they will catalyze dehydration of your heat-sensitive benzylic alcohol during distillation [2].

Protocol: Chemoselective Reduction of Acetophenone

Target: 1-Phenylethanol (Avoids Ethylbenzene)

  • Setup: Dissolve acetophenone (10 mmol) in MeOH (30 mL). Cool to 0°C.

  • Addition: Add NaBH4 (1.1 equiv, 11 mmol) portion-wise over 10 mins. Note: Exothermic.[2]

  • Monitoring: Stir at 0°C for 30 mins. TLC (30% EtOAc/Hex) should show complete consumption of ketone.

  • Quench (Critical): Add sat. NH4Cl (10 mL) slowly. Stir until bubbling stops.

  • Workup: Evaporate MeOH under reduced pressure (keep bath < 40°C). Extract residue with Et2O.[3] Wash with brine, dry (Na2SO4).

  • Purification: If pure, use as is. If distillation is needed, use high vacuum (>0.1 mmHg) and keep pot temperature below 80°C to prevent thermal dehydration.

Module 3: Epoxide Ring Opening

Core Issue: Regioselectivity (Alpha vs. Beta Attack).

Opening styrene oxide with nucleophiles is highly sensitive to pH. The phenyl ring stabilizes positive charge development at the


-carbon (benzylic), making it the preferred site under acidic conditions. Sterics dominate under basic conditions.
Decision Tree: Controlling Regiochemistry
Desired IsomerReaction ConditionMechanism

-Substituted
(Benzylic attack)
Acidic / Lewis Acid Electronic Control: The benzylic carbon holds partial positive charge (

), attracting the nucleophile despite steric hindrance [3].

-Substituted
(Terminal attack)
Basic / Nucleophilic Steric Control: The nucleophile attacks the least hindered (terminal) carbon via pure

mechanism [4].
Visualizing Regioselectivity

EpoxideOpening Substrate Styrene Oxide ConditionA Condition: Basic/Neutral (e.g., NaOMe, Amines) Substrate->ConditionA ConditionB Condition: Acidic (e.g., H2SO4, Lewis Acids) Substrate->ConditionB PathA Mechanism: Steric Control (SN2) Attack at Terminal Carbon ConditionA->PathA PathB Mechanism: Electronic Control Attack at Benzylic Carbon ConditionB->PathB ProductA Product: 2-Substituted-2-phenylethanol (Beta-attack) PathA->ProductA ProductB Product: 1-Substituted-1-phenylethanol (Alpha-attack) PathB->ProductB

Figure 2: Regiochemical divergence in styrene oxide ring opening based on reaction conditions.

Module 4: Isolation & Stability

Core Issue: Spontaneous Dehydration to Styrenes.

Phenyl-substituted alcohols are precursors to styrenes.[4][5] In the presence of trace acid and heat, they will eliminate water to form the conjugated alkene (styrene), which can then polymerize.

Preservation Protocol
  • Neutralization is Non-Negotiable: Never distill a crude phenyl alcohol mixture without verifying pH is neutral or slightly basic (pH 7-8). Trace acid from workup + heat of distillation = Styrene.

  • Add Inhibitors: If distilling large quantities, add trace radical inhibitor (e.g., BHT, 100 ppm) to prevent polymerization of any styrene formed in situ.

  • Glassware Prep: Base-wash glassware (rinse with dilute NaOH, then water, then oven dry) before distillation to remove acidic surface sites on the glass.

References

  • Master Organic Chemistry. (2011). NaBH4 For The Reduction of Aldehydes and Ketones. Retrieved from [Link]

  • Canadian Science Publishing. (1984). An analysis of the factors contributing to the regioselectivity observed in the opening of oxiranes. Retrieved from [Link]

Sources

Technical Support Center: Optimization of Reaction Temperature for 1-Phenylcyclohexanecarboxylic Acid Reduction

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the reduction of 1-phenylcyclohexanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for optimizing the reaction temperature during the reduction of 1-phenylcyclohexanecarboxylic acid to (1-phenylcyclohexyl)methanol.

Introduction

The reduction of carboxylic acids is a fundamental transformation in organic synthesis. The choice of reducing agent and the optimization of reaction parameters, particularly temperature, are critical for achieving high yields and purity. This guide will focus on the practical aspects of this reaction, addressing common issues and providing scientifically grounded solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most common reducing agents for the reduction of 1-phenylcyclohexanecarboxylic acid?

A1: The most common and effective reducing agents for carboxylic acids, including 1-phenylcyclohexanecarboxylic acid, are Lithium Aluminum Hydride (LiAlH₄) and Borane (BH₃) complexes, such as BH₃-THF or BH₃-SMe₂.[1][2] Sodium borohydride (NaBH₄) is generally not reactive enough to reduce carboxylic acids directly.[3][4]

Q2: Why is temperature control so critical in these reductions?

A2: Temperature control is crucial for several reasons:

  • Reaction Rate: Higher temperatures generally increase the reaction rate, but can also lead to the formation of byproducts.

  • Selectivity: In molecules with multiple functional groups, temperature can influence the chemoselectivity of the reducing agent.

  • Safety: LiAlH₄ reactions are highly exothermic and can become uncontrollable if the temperature is not managed effectively. It reacts violently with water and protic solvents.[3][5][6]

Q3: What is a typical starting temperature for a LiAlH₄ reduction of 1-phenylcyclohexanecarboxylic acid?

A3: A common starting temperature for LiAlH₄ reductions is 0 °C.[7] The reaction is typically initiated at this temperature by the slow, portion-wise addition of the carboxylic acid to a solution of LiAlH₄ in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (THF).[3][8]

Q4: How does the reaction temperature differ when using Borane (BH₃)?

A4: Borane reductions are generally less exothermic than LiAlH₄ reductions. The reaction can often be started at 0 °C and then allowed to warm to room temperature. For safety, it is recommended to keep the temperature of BH₃-THF reactions below 35 °C.[9]

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps & Explanation
Low to no conversion of starting material 1. Insufficient Reducing Agent: The acidic proton of the carboxylic acid reacts with LiAlH₄ to form hydrogen gas, consuming one equivalent of hydride.[10] An excess of the reducing agent is necessary.1. Increase Stoichiometry: Use at least 1.5-2.0 equivalents of LiAlH₄. For borane, a slight excess is also recommended. The exact amount may need to be optimized.
2. Inactive Reducing Agent: LiAlH₄ and borane are sensitive to moisture and can degrade upon improper storage.2. Use Fresh Reagent: Ensure the reducing agent is fresh and has been stored under an inert atmosphere.
3. Low Reaction Temperature: The reaction may be too slow at the chosen temperature.3. Gradual Warming: After the initial addition at a low temperature (e.g., 0 °C), allow the reaction to slowly warm to room temperature or gently heat to reflux in THF to drive the reaction to completion. Monitor the reaction by TLC or LC-MS.
Formation of multiple byproducts 1. Reaction Temperature is Too High: High temperatures can lead to side reactions, such as dehydration of the product alcohol (if an acid catalyst is present during workup at elevated temperatures).[11]1. Maintain Low Temperature: Conduct the entire reaction at a lower temperature (e.g., 0 °C or even -78 °C for highly sensitive substrates).
2. Impure Starting Material: Impurities in the 1-phenylcyclohexanecarboxylic acid can lead to side reactions.2. Purify Starting Material: Ensure the starting material is pure before starting the reaction.
Incomplete reaction, starting material still present 1. Insufficient Reaction Time: The reaction may not have been allowed to run for a sufficient duration.1. Increase Reaction Time: Monitor the reaction progress and allow it to stir for a longer period (e.g., overnight) at the optimized temperature.
2. Poor Solubility: The starting material or intermediates may not be fully soluble in the chosen solvent at the reaction temperature.2. Solvent Selection: THF is generally a good solvent for LiAlH₄ reductions due to its higher boiling point and better solvating properties compared to diethyl ether.
Difficult work-up and product isolation 1. Formation of Emulsions: The quenching of LiAlH₄ reactions can form aluminum salts that are difficult to filter and can lead to emulsions during extraction.[7]1. Fieser Work-up: A common and effective method for quenching is the Fieser work-up. For every 'x' g of LiAlH₄ used, add 'x' mL of water, followed by 'x' mL of 15% aqueous NaOH, and then 3'x' mL of water, all at 0 °C. This procedure helps to precipitate granular aluminum salts that are easier to filter.[11]

Experimental Protocols

Protocol 1: LiAlH₄ Reduction of 1-Phenylcyclohexanecarboxylic Acid
  • Preparation: Under an inert atmosphere (Nitrogen or Argon), add a stir bar and anhydrous THF to a flame-dried round-bottom flask. Cool the flask to 0 °C in an ice-water bath.

  • Addition of LiAlH₄: Carefully add LiAlH₄ powder to the cooled THF.

  • Addition of Substrate: Dissolve 1-phenylcyclohexanecarboxylic acid in a minimal amount of anhydrous THF. Slowly add this solution dropwise to the LiAlH₄ suspension at 0 °C. Vigorous gas evolution (H₂) will be observed.

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then slowly warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by TLC. Gentle heating to reflux may be necessary for full conversion.

  • Quenching: Cool the reaction back to 0 °C and slowly and carefully add water, followed by 15% aqueous NaOH, and then more water (Fieser work-up).

  • Work-up: Stir the resulting mixture for 30 minutes, then filter through a pad of Celite®. Wash the filter cake with THF or ethyl acetate. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude (1-phenylcyclohexyl)methanol can be purified by column chromatography or recrystallization.

Protocol 2: BH₃-THF Reduction of 1-Phenylcyclohexanecarboxylic Acid
  • Preparation: Under an inert atmosphere, add a solution of 1-phenylcyclohexanecarboxylic acid in anhydrous THF to a flame-dried round-bottom flask equipped with a stir bar. Cool the flask to 0 °C.

  • Addition of Borane: Slowly add a solution of BH₃-THF (typically 1 M in THF) dropwise to the carboxylic acid solution at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC for completion.

  • Quenching: Cool the reaction to 0 °C and slowly add methanol to quench the excess borane.

  • Work-up: Remove the solvent under reduced pressure. Add 1 M HCl and extract the product with ethyl acetate. Wash the organic layer with saturated aqueous NaHCO₃ and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the crude product, which can be further purified.

Visualizing the Workflow

The following diagram illustrates a general workflow for optimizing the reaction temperature.

G cluster_prep Preparation cluster_reaction Reaction Execution cluster_optimization Temperature Optimization Logic cluster_workup Work-up & Purification Prep Select Reducing Agent (LiAlH4 or Borane) Solvent Choose Anhydrous Solvent (THF or Et2O) Prep->Solvent Inert Establish Inert Atmosphere (N2 or Ar) Solvent->Inert Cool Cool Reaction to 0 °C Inert->Cool Add Slow Addition of Reagent/Substrate Cool->Add Monitor Monitor Reaction (TLC/LC-MS) Add->Monitor Temp_Adjust Temperature Adjustment Monitor->Temp_Adjust Complete Reaction Complete? Temp_Adjust->Complete Byproducts Byproducts Formed? Complete->Byproducts No Workup Proceed to Work-up Complete->Workup Yes Increase_Temp Gradually Increase Temperature (e.g., RT or Reflux) Byproducts->Increase_Temp Byproducts->Increase_Temp No Decrease_Temp Maintain or Decrease Temperature Byproducts->Decrease_Temp Byproducts->Decrease_Temp Yes Increase_Temp->Monitor Decrease_Temp->Monitor Quench Quench Reaction Workup->Quench Extract Extract Product Quench->Extract Purify Purify Product Extract->Purify

Caption: Workflow for reaction temperature optimization.

Safety Precautions

  • Lithium Aluminum Hydride (LiAlH₄): This reagent is extremely reactive and pyrophoric. It reacts violently with water and other protic solvents, releasing flammable hydrogen gas.[3][5][6] Always handle LiAlH₄ in a fume hood under an inert atmosphere.[6] Wear appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and gloves.[6][12] A Class D fire extinguisher for combustible metals should be readily available.[6]

  • Borane (BH₃): Borane complexes are flammable and can be toxic. Handle in a well-ventilated fume hood.

  • 1-Phenylcyclohexanecarboxylic acid: May cause skin and eye irritation.[13]

References

  • Chemguide. (n.d.). Reduction of Carboxylic Acids. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018). Conditions for the reduction of carboxylic acids by LiAlH4. Retrieved from [Link]

  • Liberation Chemistry. (2019). Carboxylic Acids to Alcohols, Part 4: LiAlH4. Retrieved from [Link]

  • Master Organic Chemistry. (2023). Reduction of carboxylic acids to primary alcohols using LiAlH4. Retrieved from [Link]

  • Reddit. (2019). How to perform reduction of carboxylic acids to primary alcohols in the lab?. Retrieved from [Link]

  • Britannica. (2024). Carboxylic acid - Reduction, Reactivity, Synthesis. Retrieved from [Link]

  • Khan Academy. (n.d.). Reduction of carboxylic acids. Retrieved from [Link]

  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch15: Reduction of Carboxylic Acids and Esters using LiAlH4 to 1o alcohols. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Carboxylic Derivatives - Reduction (Diborane Reduction). Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 18.7: Reduction of Carboxylic Acids and Their Derivatives. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reduction of Carboxylic Acids. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Acid to Alcohol - Common Conditions. Retrieved from [Link]

  • ACS Chemical Health & Safety. (2024). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. Retrieved from [Link]

  • ScienceMadness. (2006). phenylalanine and carboxylic acid reduction. Retrieved from [Link]

  • Henry Rzepa's Blog. (2011). Mechanism of the reduction of a carboxylic acid by borane: revisited and revised. Retrieved from [Link]

  • PubChem. (n.d.). 1-Phenylcyclohexane-1-carboxylic acid. Retrieved from [Link]

  • Liberation Chemistry. (2019). Carboxylic Acids to Alcohols, Part 3: Borane. Retrieved from [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Lithium Aluminum Hydride. Retrieved from [Link]

  • OrgChem.by. (2015). A Quick Guide to Reductions in Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Borane Reagents. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). LITHIUM ALUMINUM HYDRIDE HAZARD SUMMARY. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Carboxylic Acids to Alcohols. Retrieved from [Link]

  • Fisher Scientific. (2015). Lithium aluminium hydride - SAFETY DATA SHEET. Retrieved from [Link]

  • Angewandte Chemie International Edition. (2022). Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis. Retrieved from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of (1-phenylcyclohexyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical analysis, mass spectrometry (MS) is an indispensable tool for elucidating molecular structures. Understanding the fragmentation patterns of novel or complex molecules is paramount for confident identification. This guide provides an in-depth analysis of the expected electron ionization (EI) mass spectrometry fragmentation pattern of (1-phenylcyclohexyl)methanol.

We will dissect the predictable fragmentation pathways of this specific molecule by grounding our analysis in the fundamental principles of mass spectrometry. To provide a richer context, we will compare its fragmentation behavior to that of structurally related, simpler molecules: benzyl alcohol and cyclohexylmethanol. This comparative approach highlights how different structural motifs contribute to the overall mass spectrum, offering a robust framework for spectral interpretation.

The Analytical Approach: Predicting Fragmentation

The structure of (1-phenylcyclohexyl)methanol combines three key features that dictate its fragmentation: a hydroxyl group (an alcohol), a phenyl ring attached to a tertiary carbon, and a cyclohexane ring. Each of these components introduces specific and often competing fragmentation pathways.

Upon electron ionization, the molecule will form an energetically unstable molecular ion (M•+). This ion rapidly undergoes a series of fragmentation and rearrangement reactions to yield more stable charged fragments. The relative abundance of these fragments, observed as peaks in the mass spectrum, provides a structural fingerprint of the molecule.

The primary fragmentation pathways for alcohols are alpha-cleavage and dehydration.[1][2] For (1-phenylcyclohexyl)methanol, the presence of the phenyl and cyclohexyl groups introduces additional complexities and favored pathways. Aromatic compounds tend to form stable molecular ions, while cyclic alkanes undergo characteristic ring cleavages.[3][4]

Predicted Fragmentation Pathways of (1-phenylcyclohexyl)methanol

The molecular weight of (1-phenylcyclohexyl)methanol is 190.28 g/mol . The molecular ion peak (M•+) at m/z 190 is expected to be present, though potentially of low intensity, a common characteristic for alcohols which tend to fragment readily.[2][4]

The major fragmentation routes are predicted as follows:

  • Loss of Water (Dehydration): A common fragmentation for alcohols is the elimination of a water molecule (18 Da).[5] This would result in a significant peak at m/z 172 ([M-18]•+). This process is favorable as it leads to the formation of a stable alkene-like radical cation.[5]

  • Alpha-Cleavage: This is a dominant fragmentation pathway for alcohols, involving the cleavage of a C-C bond adjacent to the carbon bearing the hydroxyl group.[1][6] For (1-phenylcyclohexyl)methanol, there are two potential alpha-cleavage points:

    • Cleavage of the Phenyl Group: Loss of the phenyl group (C6H5•, 77 Da) would lead to a fragment at m/z 113 .

    • Cleavage of the Cyclohexyl Ring: This is a more complex scenario involving ring opening. A more straightforward alpha-cleavage would be the loss of the entire cyclohexyl group, which is less common. Instead, the loss of the CH2OH group is more likely.

  • Benzylic Cleavage and Tropylium Ion Formation: The bond between the tertiary carbon and the cyclohexyl ring is a point of likely cleavage. This would lead to the formation of a stable benzyl-type cation. However, a more significant pathway for aromatic compounds is the rearrangement to a highly stable tropylium ion (C7H7+) at m/z 91 .[7] This is often a very prominent peak in the spectra of compounds containing a benzyl group. The formation of the tropylium ion involves the loss of the cyclohexylmethanol radical.

  • Cyclohexyl Ring Fragmentation: The cyclohexane ring itself can undergo fragmentation. A characteristic loss for cycloalkanes is the elimination of ethene (28 Da) after ring opening.[8][9] This could lead to a series of peaks corresponding to the loss of C2H4 fragments from larger ions. A peak at m/z 83 corresponding to the cyclohexyl cation (C6H11+) is also highly probable. Another common fragment from cyclic alcohols is a peak at m/z 57 resulting from a complex ring cleavage.[3]

Comparative Analysis: Isolating Structural Influences

To better understand the fragmentation of (1-phenylcyclohexyl)methanol, we can compare its predicted spectrum to the known fragmentation patterns of its simpler constituent parts: benzyl alcohol and cyclohexylmethanol.

Compound Key Structural Features Dominant Fragmentation Pathways & Key Fragments (m/z)
(1-phenylcyclohexyl)methanol Phenyl, Cyclohexyl, Tertiary Alcohol- [M-H2O]•+ (m/z 172): Dehydration.[5] - Tropylium ion (m/z 91): Benzylic rearrangement.[7] - Phenyl Cation (m/z 77): Loss of the rest of the molecule. - Cyclohexyl Cation (m/z 83): Cleavage of the C-C bond.[8] - m/z 57: Complex ring cleavage.[3]
Benzyl Alcohol Phenyl, Primary Alcohol- M•+ (m/z 108): Relatively stable molecular ion. - [M-H]•+ (m/z 107): Loss of a hydrogen atom. - Tropylium ion (m/z 91): Rearrangement after loss of OH. - Phenyl Cation (m/z 77): Loss of the CH2OH group.
Cyclohexylmethanol Cyclohexyl, Primary Alcohol- [M-H2O]•+ (m/z 96): Dehydration.[5] - m/z 83: Loss of the CH2OH group. - m/z 81: Loss of H2O and a methyl radical. - m/z 57: Characteristic fragment of cyclic alcohols.[3]

This comparison illustrates that the fragmentation of (1-phenylcyclohexyl)methanol is a composite of the behaviors of its components. The presence of the phenyl group strongly directs fragmentation towards the formation of the highly stable tropylium ion (m/z 91), while the cyclohexyl ring contributes to the characteristic m/z 83 and 57 fragments. The alcohol functional group makes dehydration a primary fragmentation route.

Visualizing the Fragmentation Pathways

The following diagrams illustrate the key fragmentation mechanisms discussed.

G M M•+ (m/z 190) (1-phenylcyclohexyl)methanol H2O_loss [M-H2O]•+ (m/z 172) M->H2O_loss - H2O Tropylium Tropylium Ion (m/z 91) M->Tropylium - •C7H13O Cyclohexyl Cyclohexyl Cation (m/z 83) M->Cyclohexyl - •C7H7O Phenyl Phenyl Cation (m/z 77) M->Phenyl - •C7H13O

Caption: Major fragmentation pathways of (1-phenylcyclohexyl)methanol.

Experimental Protocol: GC-MS Analysis

A self-validating gas chromatography-mass spectrometry (GC-MS) method is the standard approach for analyzing compounds like (1-phenylcyclohexyl)methanol.[10]

Objective: To obtain a clean, reproducible mass spectrum of (1-phenylcyclohexyl)methanol.

Methodology:

  • Sample Preparation:

    • Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or methanol) to a concentration of approximately 100 µg/mL.

    • Include an internal standard if quantitative analysis is required.

  • GC Parameters:

    • Injector: Split/splitless, 250 °C.

    • Column: A non-polar or semi-polar column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is suitable.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Program:

      • Initial temperature: 80 °C, hold for 1 minute.

      • Ramp: 15 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

  • MS Parameters:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-450.

  • Data Analysis:

    • Integrate the chromatographic peak corresponding to (1-phenylcyclohexyl)methanol.

    • Extract and analyze the corresponding mass spectrum.

    • Compare the obtained spectrum with the predicted fragmentation pattern and library spectra if available.

Quality Control:

  • Run a solvent blank before the sample to ensure no carryover.

  • Periodically run a tuning standard (e.g., PFTBA) to verify MS performance.

G cluster_GC Gas Chromatography cluster_MS Mass Spectrometry Injector Injector Column Column Injector->Column Separation IonSource Ionization (EI, 70 eV) Column->IonSource Elution MassAnalyzer Mass Analyzer (Quadrupole) IonSource->MassAnalyzer Acceleration Detector Detector MassAnalyzer->Detector Detection DataSystem Data System (Spectrum Generation) Detector->DataSystem Signal

Caption: Workflow for GC-MS analysis of (1-phenylcyclohexyl)methanol.

Alternative and Complementary Analytical Techniques

While GC-MS is a powerful tool, a comprehensive structural elucidation often benefits from complementary techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide definitive information about the carbon-hydrogen framework, confirming the connectivity of the phenyl, cyclohexyl, and methanol groups. 2D NMR techniques like COSY and HSQC would further solidify the structural assignment.

  • Infrared (IR) Spectroscopy: IR spectroscopy would clearly identify the presence of the hydroxyl (-OH) group (a broad peak around 3300 cm⁻¹) and the aromatic C-H and C=C bonds of the phenyl ring.

  • High-Resolution Mass Spectrometry (HRMS): HRMS would provide the exact mass of the molecular ion and its fragments, allowing for the determination of their elemental composition and further confirming the proposed fragmentation pathways.

Conclusion

The mass spectrum of (1-phenylcyclohexyl)methanol is predicted to be rich in structural information. By understanding the interplay of the fragmentation-directing effects of the alcohol, phenyl, and cyclohexyl moieties, a researcher can confidently interpret the resulting spectrum. The key diagnostic ions are expected at m/z 172 (loss of water), 91 (tropylium ion), 83 (cyclohexyl cation), and 77 (phenyl cation). Comparing this predicted pattern with those of simpler, related molecules provides a powerful strategy for structural confirmation. For unambiguous identification, especially for novel compounds, coupling MS data with NMR and IR spectroscopy is the gold standard in analytical chemistry.

References

  • Chemistry LibreTexts. (2022). 6.2: Fragmentation. [Link]

  • Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]

  • Stevens, E. (2018). mass spectrometry: McLafferty rearrangement. YouTube. [Link]

  • Wikipedia. (2023). Fragmentation (mass spectrometry). [Link]

  • Chemistry Notes. (2020). McLafferty rearrangement: Definition, easy mechanism, example. [Link]

  • Whitman College. (n.d.). GCMS Section 6.10. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Dr. Pushpanjali. (2022). Lec-27 || Mass Fragmentation Pattern in alcohols, phenols, cyclic alcohols & thio-alcohols. YouTube. [Link]

  • Morressier. (2022). Gas chromatography-mass spectrometry (GC-MS) analysis of products obtained from the dehydration of cyclic alcohol derivatives. [Link]

  • JoVE. (2024). Video: Mass Spectrometry: Alcohol Fragmentation. [Link]

  • Doc Brown's Chemistry. (2025). CH3OH mass spectrum of methanol. [Link]

  • Chemistry Steps. (n.d.). Alpha (α) Cleavage. [Link]

  • Chemistry Steps. (n.d.). McLafferty Rearrangement. [Link]

  • Royal Society of Chemistry. (2015). Fragmentation reactions using electrospray ionization mass spectrometry. [Link]

  • ChemComplete. (2020). Mass Spectroscopy Fragmentation - Carbonyl Alpha Cleavage. YouTube. [Link]

  • Taylor & Francis Online. (2022). Modeling the thermodynamic properties of cyclic alcohols with the SAFT-γ Mie approach: application to cyclohexanol and menthol systems. [Link]

  • Indian Academy of Sciences. (1984). Synthesis, infrared and mass spectral studies of substituted 2-cyclohexyl-2,3-dihydro-1h-1,3,2-benzodiazaphosphole 2-oxides. [Link]

  • All In Chemistry. (2025). Mass Spectrometry of Cycloalkanes. YouTube. [Link]

  • SlideShare. (2016). McLafferty Rearrangement.pptx. [Link]

  • MDPI. (2015). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. [Link]

  • Chemistry LibreTexts. (2022). 6.3: Rearangement. [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

  • NIST. (n.d.). Cyclohexane, isothiocyanato-. [Link]

  • MDPI. (2022). 3-Cyclohexyl-6-phenyl-1-(p-tolyl)pyrimidine-2,4(1H,3H)-dione. [Link]

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Safety Operating Guide

Personal protective equipment for handling (1-Phenylcyclohexane)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

Compound: (1-Phenylcyclohexane)methanol CAS: 68692-77-3 (Primary identifier for the methanol derivative) Physical State: Solid (White crystalline powder or low-melting solid, mp ~54–56°C) LogP (Predicted): ~3.6 (Highly Lipophilic)[1]

Operational Directive: this compound is a sterically hindered, lipophilic primary alcohol often utilized as a scaffold in the synthesis of central nervous system (CNS) active agents (e.g., venlafaxine analogs, antitussives) and, historically, controlled substance precursors.

The Safety Paradox: While standard Safety Data Sheets (SDS) often classify it merely as an "Irritant" (H315/H319), its structural homology to pharmacologically active agents necessitates the use of Potent Compound Safety (PCS) protocols. As a Senior Scientist, I advise treating this material as a Performance-Based Control Band (PBCB) 3 agent until specific toxicology proves otherwise.

Risk Assessment: The "Why" Behind the Protocol

Effective safety is not about following a checklist; it is about understanding the interaction between the chemical's properties and biological systems.

PropertyHazard ImplicationOperational Consequence
Lipophilicity (LogP ~3.6) High potential for dermal absorption. It can cross the stratum corneum and blood-brain barrier efficiently.Standard latex gloves are insufficient. Nitrile (double-gloved) is mandatory to prevent permeation.
Physical State (Solid, mp ~55°C) Exists as a dust at room temperature but melts easily upon handling or mild heating.Inhalation of dust is the primary exposure route during weighing. Engineering controls (HEPA) take precedence over PPE.
Structural Homology Precursor to CNS-active compounds.Universal Precautions apply. Assume pharmacological activity (sedation, dissociation) upon exposure.
Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a self-validating barrier system. If one layer fails, the next captures the hazard.

Body ZonePPE RequirementTechnical Justification
Respiratory Primary: Fume Hood (Face Velocity > 100 fpm).Secondary: N95 or P100 Respirator (if outside hood).The solid dust is the vector. Engineering controls capture 99% of particulates; the respirator acts as a fail-safe for turbulent airflow.
Dermal (Hands) Double Gloving Strategy: 1. Inner: Nitrile (4 mil, High Dexterity)2. Outer: Nitrile (5-8 mil, Long Cuff)Permeation Resistance: Lipophilic alcohols can swell rubber. Double gloving provides a "breakthrough indicator" gap and allows outer glove removal after contamination without exposing skin.
Ocular Chemical Splash Goggles (Indirect Vent)Safety glasses allow dust ingress from the side. Goggles seal the orbital area against both dust and potential splashes during dissolution.
Body Tyvek® Lab Coat (or chemically resistant apron) over cotton.Cotton absorbs lipophilic liquids, holding them against the skin. Tyvek repels dust and splashes.
Operational Protocol: Handling & Synthesis
Phase A: Weighing & Transfer (Critical Risk Zone)

The highest risk of exposure occurs when the solid is manipulated, generating airborne particulates.

  • Static Control: Use an ionizing bar or anti-static gun on the weighing boat. Lipophilic solids are often static-prone, causing "jumping" of powder.

  • The "Tunnel" Technique: Do not weigh on the open bench. Place the balance inside the chemical fume hood.

  • Solvation: Dissolve the solid immediately after weighing. Handling a solution is safer than handling a dust.

Phase B: Reaction Setup
  • Solvent Choice: When dissolving this compound, prefer polar aprotic solvents (e.g., DMSO, DMF) or chlorinated solvents (DCM) carefully. Note: DCM degrades nitrile gloves rapidly; change outer gloves immediately after any splash.

  • Temperature Control: Since the melting point is low (~55°C), avoid overheating reaction vessels, which can increase vapor pressure and sublimation risk.

Phase C: Visualization of Decision Logic

PPE_Decision_Logic Start Handling this compound State Determine Physical State Start->State Solid Solid / Powder State->Solid Liquid Solution / Melt State->Liquid DustControl Risk: Inhalation of Particulates Solid->DustControl SplashControl Risk: Dermal Absorption & Splash Liquid->SplashControl SolidPPE REQUIRED: 1. Fume Hood (Sash < 18") 2. N95/P100 Backup 3. Anti-static measures DustControl->SolidPPE Safe Safe Operation SolidPPE->Safe Proceed LiquidPPE REQUIRED: 1. Double Nitrile Gloves 2. Splash Goggles 3. Tyvek Sleeves SplashControl->LiquidPPE LiquidPPE->Safe Proceed

Figure 1: Decision logic for PPE selection based on the physical state of the compound. Note the differentiation between dust inhalation risks and dermal absorption risks.

Waste Disposal & Deactivation

Regulatory Class: Non-halogenated organic solvent waste (unless dissolved in DCM).

  • Segregation: Do not mix with oxidizing agents (e.g., nitric acid, perchlorates). The hydroxyl group is susceptible to oxidation, potentially generating exothermic reactions.

  • Primary Disposal Method: High-temperature incineration. This ensures complete destruction of the cyclohexane ring and phenyl structure.

  • Container Labeling: Clearly label waste containers as "Contains CNS-Active Intermediate" to alert waste management personnel.

Decontamination of Spills:

  • Solid Spill: Do not sweep (generates dust). Use a wet wipe or a HEPA vacuum dedicated to hazardous chemicals.

  • Liquid Spill: Absorb with vermiculite or sand.[2] Wipe surface with ethanol followed by soap and water to remove lipophilic residues.

Emergency Response
  • Eye Contact: Flush immediately for 15 minutes.[3] Do not rub (crystals can abrade the cornea).

  • Skin Contact: Wash with soap and water for 15 minutes. Do not use ethanol on skin; it may enhance absorption of the lipophilic compound.

  • Inhalation: Move to fresh air immediately. If breathing is labored, medical evaluation is mandatory due to potential CNS effects.

References
  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 198517, (1-Phenylcyclohexyl)methanol. Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: Classification and Labelling - Cyclohexylbenzenemethanol derivatives. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • Prudent Practices in the Laboratory. Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from [Link]

Sources

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